molecular formula C12H18N2 B1364277 1-Phenyl-2-pyrrolidinylethylamine CAS No. 31788-83-7

1-Phenyl-2-pyrrolidinylethylamine

Cat. No.: B1364277
CAS No.: 31788-83-7
M. Wt: 190.28 g/mol
InChI Key: NIIHRUKAVZEIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-pyrrolidinylethylamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-2-pyrrolidinylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-pyrrolidinylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIHRUKAVZEIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390667
Record name 1-Phenyl-2-pyrrolidinylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31788-83-7
Record name 1-Phenyl-2-pyrrolidinylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-Phenyl-2-pyrrolidinylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-pyrrolidinylethylamine is a synthetic compound belonging to the broader class of phenethylamine and pyrrolidine-containing stimulants. While specific pharmacological data for this exact molecule is not extensively documented in peer-reviewed literature, its structural similarity to well-characterized psychoactive substances, such as pyrovalerone and its analogs, provides a strong basis for predicting its mechanism of action. This guide synthesizes the current understanding of related compounds to propose a detailed mechanistic framework for 1-Phenyl-2-pyrrolidinylethylamine. The primary hypothesis is that it functions as a monoamine transporter inhibitor, with a likely preference for the dopamine and norepinephrine transporters. This inhibition of neurotransmitter reuptake is expected to increase synaptic concentrations of dopamine and norepinephrine, leading to its stimulant effects. This document will detail this proposed mechanism, provide a comparative analysis with related compounds, and outline the essential experimental protocols required to definitively characterize its pharmacological profile.

Introduction and Molecular Scaffolding

1-Phenyl-2-pyrrolidinylethylamine is a molecule of interest in neuropharmacology due to its structural features that are common among central nervous system stimulants[1]. Its core structure comprises a phenyl group attached to an ethylamine backbone, with a pyrrolidine ring substituting the amine. This configuration is reminiscent of potent monoamine reuptake inhibitors, which are a cornerstone in the treatment of conditions like ADHD and depression, and are also prevalent in the class of abused psychostimulants[1][2][3]. The hydrochloride salt of this compound is noted for its potential to interact with neurotransmitter systems, making it a candidate for research in cognitive enhancement and mood regulation[2].

The pyrrolidine ring, in particular, is a versatile scaffold in drug discovery, known to impart specific stereochemical and physicochemical properties that can influence biological activity[4]. In the context of monoamine transporter ligands, the nature and substitution of this ring, along with the phenyl group, are critical determinants of affinity and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[5][6].

The Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action for 1-Phenyl-2-pyrrolidinylethylamine is presumed to be the inhibition of monoamine transporters (MATs)[7]. These transporters are transmembrane proteins located on presynaptic neurons that are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling[8][9]. By blocking these transporters, the synaptic concentration of these neurotransmitters increases, leading to enhanced and prolonged postsynaptic receptor activation.

Interaction with the Dopamine Transporter (DAT)

Based on the pharmacology of structurally similar compounds, the most significant interaction of 1-Phenyl-2-pyrrolidinylethylamine is expected to be with the dopamine transporter (DAT)[1]. Inhibition of DAT prevents the reuptake of dopamine in key brain regions associated with reward, motivation, and motor control, such as the nucleus accumbens and striatum. This elevation of synaptic dopamine is the primary driver of the characteristic psychostimulant effects, including increased locomotor activity, euphoria, and reinforcing properties[7].

Interaction with the Norepinephrine Transporter (NET)

A concurrent inhibition of the norepinephrine transporter (NET) is also highly probable[1][8]. The blockade of NET increases the synaptic levels of norepinephrine, a neurotransmitter crucial for alertness, focus, and arousal[10][11]. This action contributes to the cognitive-enhancing and stimulating effects of this class of compounds.

Interaction with the Serotonin Transporter (SERT)

The affinity for the serotonin transporter (SERT) is generally lower for many pyrovalerone-related compounds compared to DAT and NET[1]. However, some analogs do exhibit significant SERT inhibition[1]. Interaction with SERT would increase synaptic serotonin, potentially modulating mood and contributing to the overall psychoactive profile[12][13]. The precise selectivity profile of 1-Phenyl-2-pyrrolidinylethylamine for DAT, NET, and SERT would require empirical determination.

The proposed mechanism of action at a monoaminergic synapse is depicted in the following diagram:

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Neurotransmitter Dopamine/ Norepinephrine Vesicle->Neurotransmitter Release MAT Monoamine Transporter (DAT/NET) Compound 1-Phenyl-2- pyrrolidinylethylamine Compound->MAT Inhibition Neurotransmitter->MAT Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Activation Signal Transduction Signal Transduction Receptor->Signal Transduction Initiates

Caption: Inhibition of monoamine transporters by 1-Phenyl-2-pyrrolidinylethylamine.

Quantitative Pharmacology of Structurally Related Analogs

Compound (Analog of Pyrovalerone)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)Reference
(S)-Pyrovalerone18.1122>10,00016.3121>10,000[1]
1-(3,4-dichlorophenyl) analog11.537.82,74012.050.11,180[1]
1-naphthyl analog34.613422730.2167258[1]
Note: This table presents data for analogs to illustrate the expected pharmacological profile. The exact values for 1-Phenyl-2-pyrrolidinylethylamine require experimental determination.

Experimental Protocols for Pharmacological Characterization

To empirically determine the mechanism of action of 1-Phenyl-2-pyrrolidinylethylamine, a series of in vitro and in vivo assays are necessary. The following protocols represent the gold standard for characterizing novel psychoactive compounds that target monoamine transporters.

In Vitro Characterization: Binding and Uptake Assays

These assays are fundamental for determining the affinity and functional potency of the compound at the primary molecular targets.

In_Vitro_Workflow start Synthesize & Purify 1-Phenyl-2-pyrrolidinylethylamine cell_culture Culture cell lines expressing hDAT, hNET, and hSERT start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki values) cell_culture->binding_assay uptake_assay Neurotransmitter Uptake Assay (Determine IC50 values) cell_culture->uptake_assay data_analysis Data Analysis: Calculate affinity (Ki) and potency (IC50) binding_assay->data_analysis uptake_assay->data_analysis conclusion Determine in vitro pharmacological profile data_analysis->conclusion

Caption: Standard workflow for in vitro characterization of a monoamine transporter ligand.

Protocol 4.1.1: Radioligand Binding Affinity Assay

  • Objective: To determine the binding affinity (Ki) of 1-Phenyl-2-pyrrolidinylethylamine for DAT, NET, and SERT.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter.

  • Methodology:

    • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Membrane Preparation: Harvest the cells and prepare cell membrane homogenates by sonication and centrifugation. Resuspend the membrane pellets in an appropriate assay buffer.

    • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound (1-Phenyl-2-pyrrolidinylethylamine).

    • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 4.1.2: Synaptosome Preparation and Neurotransmitter Uptake Inhibition Assay

  • Objective: To determine the functional potency (IC50) of 1-Phenyl-2-pyrrolidinylethylamine to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

  • Principle: Synaptosomes are resealed nerve terminals that contain functional transporters. This assay measures the ability of the test compound to block the uptake of radiolabeled neurotransmitters into these terminals.

  • Methodology:

    • Synaptosome Preparation: Euthanize a rodent (e.g., rat) and rapidly dissect brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for SERT and NET). Homogenize the tissue in ice-cold sucrose buffer and prepare synaptosomes using differential centrifugation.

    • Assay Setup: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of 1-Phenyl-2-pyrrolidinylethylamine or vehicle control.

    • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Uptake Termination: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Quantification: Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the test compound.

In Vivo Characterization: Locomotor Activity
  • Objective: To assess the psychostimulant effects of 1-Phenyl-2-pyrrolidinylethylamine in a whole-animal model.

  • Principle: Increased locomotor activity in rodents is a well-established behavioral proxy for the dopamine-enhancing effects of psychostimulants.

  • Methodology:

    • Animal Acclimation: Acclimate mice or rats to the testing environment (e.g., open-field arenas equipped with infrared beam grids) for 30-60 minutes.

    • Drug Administration: Administer varying doses of 1-Phenyl-2-pyrrolidinylethylamine (and a vehicle control) via a systemic route (e.g., intraperitoneal injection).

    • Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

    • Data Analysis: Analyze the locomotor data to generate dose-response and time-course curves. Compare the effects of the test compound to a known psychostimulant like cocaine or amphetamine.

Conclusion

The structural characteristics of 1-Phenyl-2-pyrrolidinylethylamine strongly suggest that it functions as a monoamine reuptake inhibitor, with a probable selectivity for the dopamine and norepinephrine transporters. This mechanism would lead to an increase in synaptic concentrations of these neurotransmitters, resulting in psychostimulant effects. While this guide provides a robust, evidence-based framework for its presumed mechanism of action, it is imperative that the detailed in vitro and in vivo experimental protocols outlined herein are conducted to definitively establish its pharmacological profile. Such studies are essential for understanding its potential therapeutic applications, as well as its abuse liability.

References

  • (1-Phenyl-2-Pyrrolidinylethyl)Methylamine. Chem-Impex.

  • Knudsen, G. M., et al. (2019). The Story of the Dopamine Transporter PET Tracer LBT-999: From Conception to Clinical Use. Journal of Nuclear Medicine.

  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry.

  • 1-Phenyl-2-Pyrrolidin-1-Ylethylamine Hydrochloride. Chem-Impex.

  • Knoll, J., et al. (1996). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives Internationales de Pharmacodynamie et de Thérapie.

  • 1-Phenyl-2-Pyrrolidin-1-Ylethylamine Hydrochloride. United States Biological.

  • Kolanowski, J. L., et al. (2020). Structure Modeling of the Norepinephrine Transporter. Molecules.

  • PubChem. 1-Phenylpyrrolidin-2-one.

  • Sigma-Aldrich. 1-Phenyl-2-pyrrolidinone.

  • Sitte, H. H., et al. (1998). MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters. Biochimica et Biophysica Acta.

  • Zhuang, X., et al. (2005). Norepinephrine transporter knockout-induced up-regulation of brain alpha2A/C-adrenergic receptors. Molecular Pharmacology.

  • Wojcieszak, J., et al. (2018). Effects of the new generation alpha-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Forensic Toxicology.

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.

  • MedChemExpress. 1-Phenyl-2-pyrrolidinone.

  • Miller, G. W. (2011). The Dopamine Transporter: A Pharmacological and Escort Protein. Current Topics in Membranes.

  • Coleman, J. A., et al. (2019). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. Nature Communications.

  • Zhou, Z., et al. (2009). Synthesis and activity of novel 1- or 3-(3-amino-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Blakely, R. D., et al. (1998). Identification of a Single Amino Acid, Phenylalanine 586, That Is Responsible for High Affinity Interactions of Tricyclic Antidepressants With the Human Serotonin Transporter. Molecular Pharmacology.

  • Di Pietro, O., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Journal of Medicinal Chemistry.

  • Kitayama, S., et al. (1994). Dopamine transporter mutants selectively enhance MPP+ transport. Proceedings of the National Academy of Sciences.

  • Mandela, P., & Ordway, G. A. (2006). The norepinephrine transporter and its regulation. Journal of Neurochemistry.

  • Andersen, J., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications.

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

  • Vaughan, R. A., et al. (2005). Affinity labeling the dopamine transporter ligand binding site. Journal of Neuroscience Methods.

  • Ordway, G. A., et al. (2005). Norepinephrine transporter knockout-induced up-regulation of brain alpha2A/C-adrenergic receptors. Molecular Pharmacology.

  • Sravanthi, V., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Asian Journal of Chemistry.

  • Jadhav, S. B., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules.

  • Patchett, A. A., et al. (1997). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Journal of Medicinal Chemistry.

  • Inazu, M., et al. (2001). Pharmacological characterization and visualization of the glial serotonin transporter. Neuroscience Research.

  • Wojcieszak, J., et al. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Forensic Toxicology.

  • Selvakumar, S., et al. (2014). In-vivo Central Nervous System – Locomotor Activity of Some Synthesized 2-[(1-((phenyl amino) methyl) Substituted 1-benzoimidazol-2-yl) alkyl] Isoindoline-1, 3-diones. Biosciences Biotechnology Research Asia.

Sources

An In-Depth Technical Guide to 1-Phenyl-2-pyrrolidinylethylamine as a Research Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-2-pyrrolidinylethylamine, a chiral amine that serves as a crucial intermediate in the synthesis of a variety of research chemicals and potential pharmaceutical agents. This document delves into the synthesis, chemical properties, analytical characterization, and reactivity of this compound, offering valuable insights for researchers in medicinal chemistry and drug development. The guide also outlines its applications as a precursor in the development of compounds targeting the central nervous system and provides essential safety and handling information.

Introduction

1-Phenyl-2-pyrrolidinylethylamine, also known as 1-(2-Amino-2-phenylethyl)pyrrolidine, is a versatile organic molecule characterized by a phenethylamine backbone with a pyrrolidine ring attached to the ethyl group. Its structure, incorporating a chiral center, makes it a valuable building block in stereoselective synthesis. The pyrrolidine motif is a prevalent scaffold in numerous natural products and pharmaceutical drugs, highlighting the significance of synthetic intermediates that facilitate its incorporation into more complex molecules.[1][2] This guide aims to serve as a detailed resource for scientists utilizing 1-Phenyl-2-pyrrolidinylethylamine in their research endeavors.

Synthesis and Purification

The synthesis of 1-Phenyl-2-pyrrolidinylethylamine can be approached through several synthetic strategies. Two plausible and commonly employed methods are reductive amination and nucleophilic substitution.

Synthetic Pathway 1: Reductive Amination

A direct and efficient route to 1-Phenyl-2-pyrrolidinylethylamine involves the reductive amination of a suitable carbonyl compound with pyrrolidine. This method is a cornerstone of amine synthesis in organic chemistry.[3]

Reaction Scheme:

reagents Phenylglyoxal + Pyrrolidine intermediate Imine Intermediate reagents->intermediate Condensation product 1-Phenyl-2-pyrrolidinylethylamine intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, H2/Pd-C) reducing_agent->intermediate

Caption: Reductive amination pathway for the synthesis of 1-Phenyl-2-pyrrolidinylethylamine.

Experimental Protocol: Reductive Amination of Phenylglyoxal with Pyrrolidine

  • Imine Formation: In a round-bottom flask, dissolve phenylglyoxal (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add pyrrolidine (1.1 eq) dropwise at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The formation of the imine intermediate is typically rapid.[4]

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Alternatively, catalytic hydrogenation (H₂ gas) over a palladium on carbon (Pd/C) catalyst can be employed.[5]

  • Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. If using a borohydride, acidify the mixture with dilute HCl to decompose the excess reagent. Basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH of >10.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-Phenyl-2-pyrrolidinylethylamine.

Synthetic Pathway 2: Nucleophilic Substitution

An alternative approach involves the alkylation of pyrrolidine with a suitable 1-phenyl-2-haloethylamine derivative. This method relies on the nucleophilic character of the secondary amine of the pyrrolidine ring.[6]

Reaction Scheme:

reagents 1-Phenyl-2-bromoethylamine + Pyrrolidine product 1-Phenyl-2-pyrrolidinylethylamine reagents->product SN2 Reaction base Base (e.g., K2CO3, Et3N) base->reagents

Caption: Nucleophilic substitution pathway for the synthesis of 1-Phenyl-2-pyrrolidinylethylamine.

Experimental Protocol: Alkylation of Pyrrolidine

  • Reaction Setup: To a solution of pyrrolidine (2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

  • Addition of Electrophile: Add 1-phenyl-2-bromoethylamine hydrobromide (1.0 eq) to the mixture. Heat the reaction to 60-80 °C and monitor its progress by TLC.[6]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation as described in the reductive amination protocol.

Chemical Properties and Reactivity

1-Phenyl-2-pyrrolidinylethylamine is a chiral secondary amine that exhibits reactivity typical of such compounds. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Table 1: Physicochemical Properties of 1-Phenyl-2-pyrrolidinylethylamine

PropertyValue
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight190.28 g/mol
AppearancePale yellow to beige solid (hydrochloride salt)[7]
StorageStore at 0-8°C[7]

The primary amine group can undergo a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Further reaction with alkyl halides to form tertiary amines or quaternary ammonium salts.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

These reactions make 1-Phenyl-2-pyrrolidinylethylamine a versatile intermediate for introducing the phenylethylamine scaffold with a pyrrolidine moiety into more complex molecules.

Analytical Characterization

The identity and purity of 1-Phenyl-2-pyrrolidinylethylamine are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene and methine protons of the ethyl chain, and the methylene protons of the pyrrolidine ring. The exact chemical shifts and coupling patterns will depend on the solvent used. For the related compound 1-(2-Aminoethyl)pyrrolidine, characteristic shifts are observed around 2.8 ppm for the ethyl protons and 2.5 ppm and 1.7 ppm for the pyrrolidine protons.[8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the ethyl chain, and the pyrrolidine ring.

Mass Spectrometry (MS)

The mass spectrum of 1-Phenyl-2-pyrrolidinylethylamine will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of phenethylamines, with potential cleavage at the Cα-Cβ bond and fragmentation of the pyrrolidine ring.[9][10]

High-Performance Liquid Chromatography (HPLC)

Due to the presence of a chiral center, chiral HPLC methods are necessary to separate and quantify the enantiomers of 1-Phenyl-2-pyrrolidinylethylamine.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for the separation of chiral amines.[11][12]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is a common starting point for chiral separations. Acidic or basic additives may be required to improve peak shape and resolution.[11]

  • Detection: UV detection is suitable due to the presence of the phenyl chromophore.

  • Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the enantiomers.

Applications as a Research Chemical Intermediate

1-Phenyl-2-pyrrolidinylethylamine is a valuable intermediate in the synthesis of various compounds with potential applications in neuroscience and medicinal chemistry. The phenethylamine scaffold is a common feature in many psychoactive compounds and central nervous system (CNS) active drugs.

Precursor for CNS-Active Agents

The structural similarity of 1-Phenyl-2-pyrrolidinylethylamine to known pharmacophores makes it an attractive starting material for the synthesis of novel CNS agents. The pyrrolidine ring can influence the pharmacokinetic and pharmacodynamic properties of the final compound. Pyrrolidine derivatives have been explored for a wide range of biological activities, including as anticonvulsants and for the treatment of various central nervous system diseases.[13][14]

Intermediate in the Synthesis of NMDA Receptor Antagonists

Phenylethanolamine derivatives have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists.[15][16] Given its phenethylamine core, 1-Phenyl-2-pyrrolidinylethylamine can serve as a precursor for the synthesis of novel NMDA receptor modulators, which are of interest for the treatment of various neurological and psychiatric disorders.

Illustrative Reaction Scheme:

start 1-Phenyl-2-pyrrolidinylethylamine intermediate Functionalized Intermediate start->intermediate Derivatization product Bioactive Target Molecule (e.g., NMDA Receptor Antagonist) intermediate->product Further Synthesis reagents Coupling Reagents, Functionalization reagents->start

Caption: General scheme for the use of 1-Phenyl-2-pyrrolidinylethylamine in multi-step synthesis.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Phenyl-2-pyrrolidinylethylamine is a valuable and versatile research chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its unique structural features, including a chiral center and a pyrrolidine moiety, make it an attractive starting material for the synthesis of a diverse range of compounds, particularly those targeting the central nervous system. This guide has provided a comprehensive overview of its synthesis, properties, analysis, and applications, aiming to equip researchers with the necessary knowledge to effectively and safely utilize this compound in their scientific pursuits.

References

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • PubMed Central. (2012). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. [Link]

  • PubMed. (1976). The reactions of phenylglyoxal and related reagents with amino acids. [Link]

  • Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
  • Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

  • DOI. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Phenyl-2-pyrrolidinone. [Link]

  • PubMed. (1998). Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • MDPI. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Research and Reviews. (n.d.). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents | Open Access Journals. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • ACS Publications. (2004). Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists. [Link]

  • NIH. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed. (2013). Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry. [Link]

  • PubMed Central. (2022). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. [Link]

  • Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. [Link]

  • Strona główna. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. [Link]

  • PubMed Central. (2010). Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. [Link]

  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... [Link]

  • NIH. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • ResearchGate. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]

  • PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]

  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Wikipedia. (n.d.). Antihistamine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Receptor Binding Assays with 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Monoaminergic Profile of a Novel Psychoactive Scaffold

1-Phenyl-2-(pyrrolidin-1-yl)ethanamine and its derivatives represent a class of synthetic compounds with significant potential in neuropharmacology. Their structural similarity to endogenous monoamines and other psychoactive substances suggests a likely interaction with monoamine transporters, key proteins that regulate the concentration of neurotransmitters in the synaptic cleft.[1][2] Understanding the binding affinity of these compounds for specific transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is a critical first step in elucidating their pharmacological mechanism of action and potential therapeutic applications or abuse liability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro radioligand binding assays to characterize the interaction of 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine with the human dopamine and norepinephrine transporters. These protocols are designed to be robust and self-validating, providing a framework for generating high-quality, reproducible data.

The Scientific Bedrock: Principles of Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand (in this case, 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine) and its receptor or transporter target.[3] The fundamental principle involves the use of a radiolabeled ligand (a "hot" ligand) that binds with high affinity and specificity to the target of interest. The binding of the radioligand can be displaced by an unlabeled ligand (a "cold" ligand), such as the test compound, in a concentration-dependent manner. By quantifying the amount of radioactivity bound to the receptor preparation, we can determine key binding parameters.[4][5]

Two primary types of radioligand binding assays are detailed in this guide:

  • Saturation Binding Assays: These are performed to determine the density of the target receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity.[5]

  • Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (like 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine) for the target receptor. This is achieved by measuring the ability of increasing concentrations of the test compound to inhibit the binding of a fixed concentration of a specific radioligand. The resulting data are used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki), which is a more absolute measure of the test compound's affinity for the receptor.[6]

A critical concept in all binding assays is the distinction between total binding , non-specific binding , and specific binding .

  • Total binding is the total amount of radioligand bound to the receptor preparation.

  • Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as the filter paper, lipids, or other proteins.[7] This is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.

  • Specific binding is the difference between total and non-specific binding and represents the binding of the radioligand to the target receptor of interest.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor Receptor Source (e.g., hDAT/hNET expressing cells) Total_Binding Total Binding Wells: Receptor + Radioligand Receptor->Total_Binding NSB Non-Specific Binding Wells: Receptor + Radioligand + Excess Unlabeled Ligand Receptor->NSB Competition Competition Wells: Receptor + Radioligand + Test Compound Receptor->Competition Radioligand Radioligand Stock (e.g., [3H]WIN 35,428) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound Test Compound Stock (1-Phenyl-2-(pyrrolidin-1-yl)ethanamine) Test_Compound->Competition Filtration Rapid Filtration (Separates bound from free radioligand) Total_Binding->Filtration NSB->Filtration Competition->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression (Saturation or Competition) Data_Processing->Curve_Fitting Parameters Determine: Kd, Bmax, IC50, Ki Curve_Fitting->Parameters

Caption: General workflow for radioligand binding assays.

Protocol 1: Characterization of Binding to the Human Dopamine Transporter (hDAT)

This protocol is designed to determine the affinity of 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine for the human dopamine transporter using [³H]WIN 35,428, a well-characterized and high-affinity radioligand for DAT.[8]

Materials and Reagents
  • Biological Source: Cell membranes from a stable cell line expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT).

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol).

  • Test Compound: 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine hydrochloride.

  • Non-specific Binding Determinate: Cocaine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at room temperature.

  • Wash Buffer: Cold (4°C) Assay Buffer.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.

  • Equipment: 96-well plates, multichannel pipettors, rapid filtration harvesting system, liquid scintillation counter.

Protocol 1A: Saturation Binding Assay for [³H]WIN 35,428 at hDAT

Objective: To determine the Kd and Bmax of [³H]WIN 35,428 for hDAT.

Step-by-Step Procedure:

  • Membrane Preparation: Thaw the frozen hDAT cell membrane preparation on ice. Homogenize the membranes in cold Assay Buffer and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh cold Assay Buffer to a final protein concentration of 10-20 µg per assay well. Protein concentration should be determined using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add increasing concentrations of [³H]WIN 35,428 (e.g., 0.1 to 20 nM, 8-12 concentrations) to wells containing Assay Buffer and the hDAT membrane preparation.

    • Non-specific Binding: Add the same increasing concentrations of [³H]WIN 35,428 to wells containing Assay Buffer, the hDAT membrane preparation, and a saturating concentration of cocaine (e.g., 10 µM).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

Protocol 1B: Competition Binding Assay for 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine at hDAT

Objective: To determine the Ki of 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine for hDAT.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare hDAT cell membranes as described in Protocol 1A.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Wells containing Assay Buffer, hDAT membrane preparation, and a fixed concentration of [³H]WIN 35,428 (typically at or near its Kd value, e.g., 5 nM).

    • Non-specific Binding: Wells containing Assay Buffer, hDAT membrane preparation, [³H]WIN 35,428, and a saturating concentration of cocaine (e.g., 10 µM).

    • Competition: Wells containing Assay Buffer, hDAT membrane preparation, [³H]WIN 35,428, and increasing concentrations of 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M, 10-12 concentrations).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration and Counting: Follow steps 4 and 5 from Protocol 1A.

Protocol 2: Characterization of Binding to the Human Norepinephrine Transporter (hNET)

This protocol is designed to determine the affinity of 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine for the human norepinephrine transporter using [³H]nisoxetine, a selective radioligand for NET.[9]

Materials and Reagents
  • Biological Source: Cell membranes from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET or CHO-hNET).

  • Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).

  • Test Compound: 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine hydrochloride.

  • Non-specific Binding Determinate: Desipramine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 at 4°C. Note the higher NaCl concentration compared to the DAT assay, as it is often required for optimal [³H]nisoxetine binding.[10]

  • Wash Buffer: Cold (4°C) Assay Buffer.

  • Filtration and Scintillation Supplies: As listed in Protocol 1.

Protocol 2A: Saturation Binding Assay for [³H]nisoxetine at hNET

Objective: To determine the Kd and Bmax of [³H]nisoxetine for hNET.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare hNET cell membranes as described for hDAT in Protocol 1A, using the hNET Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add increasing concentrations of [³H]nisoxetine (e.g., 0.05 to 10 nM, 8-12 concentrations) to wells containing Assay Buffer and the hNET membrane preparation.

    • Non-specific Binding: Add the same increasing concentrations of [³H]nisoxetine to wells containing Assay Buffer, the hNET membrane preparation, and a saturating concentration of desipramine (e.g., 1 µM).

  • Incubation: Incubate the plate at 4°C for 3-4 hours with gentle agitation.

  • Filtration and Counting: Follow steps 4 and 5 from Protocol 1A.

Protocol 2B: Competition Binding Assay for 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine at hNET

Objective: To determine the Ki of 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine for hNET.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare hNET cell membranes as described in Protocol 2A.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Wells containing Assay Buffer, hNET membrane preparation, and a fixed concentration of [³H]nisoxetine (typically at or near its Kd value, e.g., 1 nM).

    • Non-specific Binding: Wells containing Assay Buffer, hNET membrane preparation, [³H]nisoxetine, and a saturating concentration of desipramine (e.g., 1 µM).

    • Competition: Wells containing Assay Buffer, hNET membrane preparation, [³H]nisoxetine, and increasing concentrations of 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M, 10-12 concentrations).

  • Incubation: Incubate the plate at 4°C for 3-4 hours with gentle agitation.

  • Filtration and Counting: Follow steps 4 and 5 from Protocol 1A.

Data Analysis and Interpretation

Saturation Binding Data Analysis
  • Calculate Specific Binding: For each concentration of radioligand, subtract the average counts per minute (CPM) of the non-specific binding replicates from the average CPM of the total binding replicates.

  • Convert to Molar Concentrations: Convert the radioligand concentrations to molar (M).

  • Non-linear Regression: Fit the specific binding data to the "one-site binding (hyperbola)" equation using a suitable software package (e.g., GraphPad Prism):

    • Y = (Bmax * X) / (Kd + X)

    • Where Y is the specific binding, X is the radioligand concentration, Bmax is the maximum number of binding sites, and Kd is the equilibrium dissociation constant.

Table 1: Example Data Presentation for Saturation Binding Assay

[Radioligand] (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
5.0950025007000
10.01200050007000
20.014000100004000
Competition Binding Data Analysis
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the specific binding in the absence of the competitor.

  • Non-linear Regression: Fit the data to the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation:

    • Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))

    • This will yield the IC50 value of the test compound.

  • Calculate Ki using the Cheng-Prusoff Equation: Convert the IC50 to the inhibition constant (Ki) using the following formula:[11][12]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Table 2: Example Data Presentation for Competition Binding Assay

Log[Test Compound] (M)% Specific Binding
-1098.5
-9.595.2
-9.088.1
-8.570.3
-8.045.6
-7.520.1
-7.08.9
-6.53.2
-6.01.5
-5.50.8

Monoamine Transporter Signaling

The primary function of DAT and NET is to terminate synaptic signaling by clearing dopamine and norepinephrine, respectively, from the synaptic cleft.[13][14] Inhibition of these transporters by compounds like 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine leads to an increase in the synaptic concentration and duration of action of these neurotransmitters, thereby potentiating dopaminergic and noradrenergic signaling.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Dopamine (DA) or Norepinephrine (NE) DA_NE_cleft DA or NE Vesicle->DA_NE_cleft Release MAO MAO DAT_NET DAT or NET DAT_NET->MAO Metabolism Synthesis Tyrosine -> L-DOPA -> DA -> NE Synthesis->Vesicle Packaging DA_NE_cleft->DAT_NET Reuptake Receptors Postsynaptic Dopamine or Adrenergic Receptors DA_NE_cleft->Receptors Binding Signaling Downstream Signaling Cascades Receptors->Signaling Activation Test_Compound 1-Phenyl-2-(pyrrolidin-1-yl)ethanamine Test_Compound->DAT_NET Inhibition

Caption: Simplified schematic of monoamine transporter function and inhibition.

References

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad Software. [Link]

  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. (2012). Neuropharmacology, 62(1), 473-481. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience, 11(11), 1644-1654. [Link]

  • Noradrenaline synthesis pathway, distribution of pre and... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • General principles of binding between cell surface receptors and multi-specific ligands: A computational study. (2017). PLOS Computational Biology, 13(10), e1005805. [Link]

  • Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex. (2014). Frontiers in Synaptic Neuroscience, 6, 3. [Link]

  • Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters. (2020). ACS Omega, 5(28), 17359-17369. [Link]

  • Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions. (2023). Journal of Medicinal Chemistry, 66(8), 5183-5203. [Link]

  • A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. (1993). Journal of Neuroscience Methods, 48(3), 219-226. [Link]

  • Analyzing Kinetic Binding Data. (2021). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Dopaminergic pathways. (n.d.). In Wikipedia. [Link]

  • Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters. (2020). ACS Omega, 5(28), 17359–17369. [Link]

  • Receptor–Ligand Binding: Effect of Mechanical Factors. (2023). International Journal of Molecular Sciences, 24(10), 8881. [Link]

  • Key concepts: Saturation binding. (n.d.). In GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Receptor–Ligand Binding: Effect of Mechanical Factors. (2023). International Journal of Molecular Sciences, 24(10), 8881. [Link]

  • [3H]WIN 35428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. (1995). Brain Research, 690(2), 233-237. [Link]

  • Dopamine and norepinephrine pathways. (n.d.). ResearchGate. [Link]

  • [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. (1992). The Journal of Pharmacology and Experimental Therapeutics, 262(1), 371-380. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). ResearchGate. [Link]

  • In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. (2007). BMC Neuroscience, 8, 100. [Link]

  • An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice. (2016). Saudi Pharmaceutical Journal, 24(4), 425-434. [Link]

  • Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters. (2020). ACS Omega, 5(28), 17359-17369. [Link]

  • 'Non-specific' binding. The problem, and a solution. (1979). The Biochemical Journal, 177(1), 147-154. [Link]

  • Cocaine use increases [3H]WIN 35428 binding sites in human striatum. (1999). Journal of Neurochemistry, 72(1), 295-301. [Link]

  • Steroid Standard Operating Procedures. (n.d.). OHSU. [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]

Sources

Application Notes and Protocols for Amine Detection in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amine Detection in Forensic Investigations

Amines, a broad class of organic compounds derived from ammonia, encompass a wide spectrum of substances encountered in forensic toxicology, ranging from illicit drugs like amphetamine-type stimulants (ATS) to endogenous compounds that can serve as biomarkers for post-mortem interval estimation. The accurate and reliable detection and quantification of these compounds in complex biological matrices are paramount for medicolegal investigations, providing critical evidence in cases of drug-facilitated crimes, overdose deaths, and driving under the influence. This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for amine detection, with a focus on providing robust, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Part 1: Foundational Sample Preparation Strategies

The journey from a complex biological specimen to a clean, concentrated sample ready for instrumental analysis is a critical and often challenging phase in forensic toxicology. The choice of sample preparation technique is dictated by the physicochemical properties of the target amines (e.g., polarity, volatility, pKa), the nature of the biological matrix (e.g., whole blood, urine, liver tissue), and the analytical technique to be employed.

Liquid-Liquid Extraction (LLE): The Classic Approach for Basic Drug Isolation

Liquid-liquid extraction remains a cornerstone of forensic toxicology for its simplicity and effectiveness in isolating basic drugs, including many amines, from biological matrices. The fundamental principle of LLE is the partitioning of a solute between two immiscible liquid phases. For basic amines, this is typically achieved by adjusting the pH of the aqueous sample to a basic pH (generally 2-3 pH units above the pKa of the amine) to neutralize their charge, thereby increasing their solubility in an organic solvent.

The Rationale Behind Solvent Selection: The choice of organic solvent is critical for efficient extraction. Key properties to consider include:

  • Polarity: The solvent's polarity should be sufficiently nonpolar to be immiscible with water but polar enough to solvate the target amines. Solvents like n-butyl chloride, diethyl ether, and mixtures of hexane and isoamyl alcohol are commonly used.[1][2]

  • Density: The solvent can be either denser or less dense than water, which determines which layer is collected after partitioning.

  • Volatility: A volatile solvent is easier to evaporate for sample concentration, but care must be taken to avoid analyte loss.

  • Selectivity: The solvent should ideally extract the target amines while leaving endogenous interferences in the aqueous phase.

dot

Caption: The QuEChERS workflow for amine extraction from tissues.

Part 2: Instrumental Analysis Protocols

Following sample preparation, the purified and concentrated extracts are subjected to instrumental analysis for the separation, identification, and quantification of the target amines.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Amines

GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For many amines, particularly primary and secondary amines, derivatization is necessary to improve their volatility, thermal stability, and chromatographic peak shape. [3][4] Derivatization: The Key to Successful GC-MS Analysis of Amines

Derivatization involves chemically modifying the amine functional group to make it less polar and more volatile. Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for this purpose. [5][6][7] Protocol: GC-MS Analysis of Amphetamine-Type Stimulants (ATS) in Blood with TFAA Derivatization

  • Extraction: Perform a liquid-liquid extraction of the blood sample as described in section 1.1.

  • Derivatization:

    • Evaporate the reconstituted extract to dryness.

    • Add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Cool to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Method of Choice for a Broad Range of Amines

LC-MS/MS has become the dominant technique in modern forensic toxicology due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. [8][9][10]The use of multiple reaction monitoring (MRM) provides excellent specificity for quantification.

Protocol: LC-MS/MS Analysis of a Broad Panel of Basic Drugs in Whole Blood

  • Sample Preparation: Utilize a protein precipitation or a more extensive extraction method like LLE or SPE as described previously.

  • LC-MS/MS Conditions:

    • LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 90-95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

Table 1: Example MRM Transitions for Common Amines

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Amphetamine136.1119.191.115
Methamphetamine150.1119.191.118
MDMA194.1163.1105.120
Cocaine304.2182.1105.125
Morphine286.1201.1165.130
Fentanyl337.2188.1105.135

Note: These are example parameters and should be optimized for the specific instrument and method.

Capillary Electrophoresis (CE): A High-Resolution Separation Technique

Capillary electrophoresis offers extremely high separation efficiency and is particularly well-suited for the analysis of charged species like amines. When coupled with mass spectrometry (CE-MS), it provides a powerful tool for forensic analysis, especially in complex matrices where chromatographic separation can be challenging.

Part 3: Method Validation and Quality Assurance

The reliability and legal defensibility of forensic toxicology results hinge on rigorous method validation. All analytical methods must be validated to demonstrate that they are fit for their intended purpose. [3][11][12][13] Key Validation Parameters (in accordance with SWGTOX Guidelines):

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Calibration Model: The relationship between the instrument response and the concentration of the analyte.

  • Accuracy (Bias) and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting endogenous components on the ionization of the analyte. [14]* Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.

Table 2: Typical LOD and LOQ Values for Amines in Whole Blood by LC-MS/MS

AnalyteLOD (ng/mL)LOQ (ng/mL)
Amphetamine0.5 - 21 - 5
Methamphetamine0.5 - 21 - 5
MDMA0.5 - 21 - 5
Cocaine1 - 52 - 10
Fentanyl0.05 - 0.20.1 - 0.5

Note: These values are illustrative and can vary significantly depending on the specific method and instrumentation. [15][16][17]

Conclusion

The detection of amines in forensic toxicology is a multifaceted and evolving field. The choice of analytical strategy, from sample preparation to instrumental analysis, must be carefully considered to ensure accurate, reliable, and legally defensible results. The protocols and guidelines presented in this application note provide a solid foundation for forensic laboratories to develop and validate robust methods for amine detection. As new psychoactive substances continue to emerge, the principles of sound analytical chemistry and rigorous validation will remain paramount in the pursuit of justice.

References

Sources

Application Notes and Protocols for In Vitro Profiling of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Evolving Landscape of Novel Psychoactive Substances

The emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to public health and a complex puzzle for the scientific community. These substances, often designed to mimic the effects of controlled drugs, possess uncharted pharmacological and toxicological profiles.[1][2][3] To address this critical knowledge gap, robust and predictive in vitro assay systems are indispensable. They provide the first line of investigation into the mechanisms of action, potential therapeutic applications, and, crucially, the adverse effects of these novel compounds.

This guide is designed to equip researchers with the foundational knowledge and detailed protocols to develop a comprehensive in vitro screening cascade for NPS. By moving beyond a simple checklist of procedures, we delve into the rationale behind assay selection, the intricacies of experimental design, and the principles of data interpretation. Our objective is to empower you to build a self-validating system that generates reliable and actionable data, accelerating our collective understanding of this rapidly evolving class of substances.

Part 1: Deconstructing the Target Landscape of NPS

The vast majority of NPS exert their effects by interacting with the central nervous system, primarily targeting G-protein coupled receptors (GPCRs).[4] Understanding the specific GPCRs and other potential molecular targets is the cornerstone of a logical assay development strategy.

The Central Role of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the primary targets for a wide array of psychoactive drugs, including opioids, cannabinoids, and psychedelics.[4] NPS are frequently designed to interact with these same receptors, often with altered affinity, efficacy, or signaling bias.

Key GPCR families implicated in the action of NPS include:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT2A receptor, a primary target for classic psychedelics and many synthetic tryptamines and phenethylamines.

  • Dopamine (D) Receptors: Modulated by stimulants such as synthetic cathinones.

  • Opioid Receptors (μ, δ, κ): The primary targets for synthetic opioids, a class of NPS with high abuse potential and significant risk of overdose.

  • Cannabinoid Receptors (CB1, CB2): Targeted by synthetic cannabinoids, which often exhibit higher potency and different pharmacological profiles than THC.

The interaction of a ligand with a GPCR can initiate a cascade of intracellular signaling events.[5] These are broadly categorized by the G-protein subtype they couple with:

  • Gαs-coupled receptors: Activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gαi-coupled receptors: Inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Gαq-coupled receptors: Activate phospholipase C, resulting in the production of inositol phosphates (IPs) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca2+).[6][7]

  • β-Arrestin Recruitment: In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and distinct downstream cellular effects.[4][5]

GPCR_Signaling Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Effector Effector Effector->Second_Messenger Production

Caption: Simplified GPCR Signaling Cascade

Beyond GPCRs: Other Potential Targets

While GPCRs are the predominant targets, a comprehensive screening strategy should also consider other molecular players, including:

  • Ion Channels: Voltage-gated and ligand-gated ion channels can be modulated by certain NPS, affecting neuronal excitability.

  • Monoamine Transporters: The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are primary targets for stimulant NPS, which block the reuptake of these neurotransmitters.

  • Enzymes: Certain NPS may inhibit or modulate the activity of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

Part 2: A Multi-tiered Approach to In Vitro Assay Development

A robust in vitro profiling workflow for NPS should be structured as a tiered screening cascade. This approach allows for the efficient identification and characterization of novel compounds, starting with broad, high-throughput screens and progressing to more detailed, mechanistic studies.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening Receptor_Binding Receptor Binding Assays (Affinity) Functional_Screening High-Throughput Functional Assays (Potency & Efficacy) Receptor_Binding->Functional_Screening Confirm Hits Orthogonal_Assays Orthogonal Functional Assays (e.g., β-arrestin) Functional_Screening->Orthogonal_Assays Characterize Mechanism Selectivity_Panel Receptor Selectivity Profiling Orthogonal_Assays->Selectivity_Panel Cytotoxicity Cytotoxicity Assays Selectivity_Panel->Cytotoxicity Assess Safety Profile Metabolism In Vitro Metabolism Studies Cytotoxicity->Metabolism Data_Analysis Data Analysis & Hit Prioritization Metabolism->Data_Analysis

Caption: Tiered In Vitro Screening Workflow for NPS

Primary Screening: Identifying the Hits

The initial phase of screening is designed to cast a wide net and identify which NPS interact with a panel of relevant biological targets. High-throughput screening (HTS) methodologies are essential at this stage to efficiently evaluate large numbers of compounds.[8][9][10][11][12]

The first critical question is whether a compound binds to a specific receptor. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[13][14]

  • Principle: These assays measure the ability of an unlabeled test compound (the NPS) to compete with a radiolabeled ligand for binding to a receptor preparation (typically cell membranes).

  • Causality: A lower Ki value indicates a higher binding affinity of the NPS for the receptor. This is a crucial first step in understanding a compound's potential to elicit a biological response.

Binding does not always equate to function. Therefore, the next step is to determine whether the NPS activates (agonist), blocks (antagonist), or modulates the activity of the receptor. Cell-based functional assays are employed to measure the downstream consequences of receptor binding.[15][16]

  • Common Readouts:

    • cAMP Assays: For Gαs- and Gαi-coupled receptors, changes in intracellular cAMP levels are measured.[17][18] Bioluminescent or fluorescence-based assays are amenable to HTS formats.

    • Calcium Mobilization Assays: For Gαq-coupled receptors, the release of intracellular calcium is monitored using calcium-sensitive fluorescent dyes.[7][19][20][21]

  • Causality: These assays provide the potency (EC50 or IC50) and efficacy (Emax) of the compound. Potency reflects the concentration of the NPS required to produce 50% of its maximal effect, while efficacy represents the maximum response a compound can elicit.

Secondary Screening: Characterizing the Mechanism

Once "hits" are identified in primary screening, the focus shifts to a more detailed characterization of their pharmacological profile.

To gain a more complete picture of a compound's mechanism of action, it is essential to employ orthogonal assays that measure different aspects of receptor signaling. For example, if a compound is identified as a G-protein agonist in a primary screen, a β-arrestin recruitment assay can reveal if the compound exhibits signaling bias.

  • Principle: These assays quantify the recruitment of β-arrestin to the activated GPCR, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

  • Causality: Ligand-biased signaling, where a compound preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), can have significant implications for both the therapeutic and adverse effects of a drug.[6]

To understand the potential for off-target effects, lead compounds should be screened against a broad panel of receptors. This typically involves running the compound through a battery of binding or functional assays for a wide range of GPCRs, ion channels, and transporters.

  • Causality: A compound that interacts with multiple receptors may have a more complex and potentially unpredictable pharmacological profile. High selectivity is often a desirable characteristic for a drug candidate.

Tertiary Screening: Evaluating the Safety Profile

Early assessment of potential toxicity is a critical component of NPS profiling. In vitro toxicology assays provide valuable insights into a compound's potential to cause cellular damage.[22][23]

These assays measure the ability of a compound to cause cell death.[24][25][26]

  • Common Readouts:

    • MTT/XTT Assays: These colorimetric assays measure mitochondrial reductase activity, which is an indicator of cell viability.

    • LDH Release Assays: Measure the release of lactate dehydrogenase from cells with damaged membranes, a hallmark of necrosis.

    • ATP-based Assays: Quantify intracellular ATP levels as a measure of cell viability.

  • Causality: A dose-dependent decrease in cell viability indicates that the NPS has cytotoxic potential.

Genotoxicity assays are used to identify compounds that may cause DNA damage.[27]

  • Ames Test: A bacterial reverse mutation assay that assesses the mutagenic potential of a compound.[27]

  • Micronucleus Test: Detects the formation of micronuclei in cultured cells, which is an indication of chromosomal damage.[27]

  • Causality: Positive results in genotoxicity assays are a significant red flag, suggesting that a compound may be carcinogenic.

Understanding how a compound is metabolized is crucial for predicting its in vivo effects.[28]

  • Principle: NPS are incubated with liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s). The formation of metabolites is then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][29]

  • Causality: This provides information on the metabolic stability of the compound and the identity of its major metabolites, which may themselves be pharmacologically active or toxic.

Part 3: Detailed Experimental Protocols

The following protocols provide a starting point for establishing key in vitro assays for NPS profiling. It is essential to optimize these protocols for the specific cell lines and targets being investigated.

Choice of Cell Lines

The selection of an appropriate cell line is critical for the relevance and success of in vitro assays.

  • Recombinant Cell Lines: HEK293 or CHO cells are commonly used as they can be engineered to express a specific receptor of interest.[30] This provides a clean system for studying the interaction of an NPS with a single target.

  • Neuronal Cell Lines: Cell lines such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) can be differentiated into neuron-like cells and express a variety of endogenous receptors and transporters, providing a more physiologically relevant model.[31][32]

  • Primary Neurons: While more complex to work with, primary neuronal cultures offer the highest physiological relevance.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of an NPS for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A)

  • Unlabeled NPS (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents: Dilute the cell membranes, radioligand, and NPS to the desired concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • NPS at various concentrations (typically a 10-point serial dilution)

    • Radioligand at a fixed concentration (usually at or below its Kd)

    • Cell membrane suspension

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14][33]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[34]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the NPS. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Accumulation Assay (Luminescence-based)

Objective: To measure the effect of an NPS on Gαs- or Gαi-coupled receptor activity.

Materials:

  • Cells expressing the target receptor (e.g., CHO-K1 cells)

  • cAMP-Glo™ Assay Kit (or similar)[17]

  • NPS (test compound)

  • Forskolin (a direct activator of adenylyl cyclase, used for Gαi assays)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and incubate overnight to allow for attachment.

  • Compound Addition:

    • For Gαs Agonist Assay: Add the NPS at various concentrations to the cells.

    • For Gαi Agonist Assay: Add the NPS at various concentrations, followed by a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[35]

  • Cell Lysis and Detection: Add the cAMP-Glo™ Lysis Buffer, followed by the cAMP Detection Solution containing a kinase and luciferase.

  • Signal Generation: Incubate at room temperature to allow for the enzymatic reactions to proceed, leading to the generation of a luminescent signal that is inversely proportional to the cAMP concentration.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the log concentration of the NPS. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 and Emax.

Protocol: Calcium Mobilization Assay (Fluorescence-based)

Objective: To measure the effect of an NPS on Gαq-coupled receptor activity.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells)

  • FLIPR Calcium Assay Kit (or similar)[20]

  • NPS (test compound)

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the cells into the microplate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate at 37°C for 30-60 minutes to allow the cells to take up the dye.[19]

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Compound Addition: The instrument will automatically add the NPS at various concentrations to the wells.

  • Kinetic Reading: Immediately after compound addition, measure the fluorescence intensity kinetically over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (F/F0) is plotted against time to visualize the calcium transient. The peak fluorescence response is then plotted against the log concentration of the NPS to determine the EC50 and Emax.

Protocol: MTT Cytotoxicity Assay

Objective: To assess the general cytotoxicity of an NPS.

Materials:

  • A relevant cell line (e.g., SH-SY5Y)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • NPS (test compound)

  • 96-well microplates

  • Microplate reader (absorbance)

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Treat the cells with the NPS at various concentrations for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percent viability against the log concentration of the NPS to determine the CC50 (the concentration that causes 50% cytotoxicity).

Part 4: Data Presentation and Interpretation

Table 1: Pharmacological Profile of Hypothetical NPS at the 5-HT2A Receptor
CompoundBinding Affinity (Ki, nM)Gq Functional Potency (EC50, nM)Gq Efficacy (% of 5-HT)β-Arrestin Potency (EC50, nM)β-Arrestin Efficacy (% of 5-HT)Cytotoxicity (CC50, µM)
NPS-0015.212.895%25.488%> 50
NPS-00215.645.1110%850.235%22.5
5-HT (Serotonin)8.120.5100%33.1100%> 100

Interpretation of Table 1:

  • NPS-001 shows high affinity and balanced agonist activity at both Gq and β-arrestin pathways, with low cytotoxicity.

  • NPS-002 demonstrates a clear bias towards the Gq pathway, with significantly lower potency and efficacy for β-arrestin recruitment. It also exhibits moderate cytotoxicity. This G-protein bias could have important implications for its psychoactive effects and side-effect profile.

Conclusion: Building a Predictive Framework

The in vitro assays and protocols outlined in this guide provide a robust framework for the initial characterization of novel psychoactive substances. By systematically evaluating the binding affinity, functional activity, signaling bias, and cytotoxic potential of these compounds, researchers can generate a comprehensive pharmacological and toxicological profile. This data is not only crucial for understanding the potential risks associated with NPS but also for identifying compounds with potential therapeutic value. A well-designed, multi-tiered screening cascade is a self-validating system that ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the fields of drug development, public health, and forensic toxicology.

References

  • Shukla, A. K. (2016). Functional assays for screening GPCR targets. PubMed. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • DDW. (2024). The value of GPCR cell-based assays in drug discovery. Drug Discovery World. Available at: [Link]

  • Chem Help ASAP. (2023). in vitro assays used in preclinical safety. YouTube. Available at: [Link]

  • Venerando, R., et al. (2022). In Vitro High-Throughput Toxicological Assessment of Nanoplastics. PMC - NIH. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Porsolt. (n.d.). In Vitro Toxicity Testing. Porsolt. Available at: [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. SCIEX. Available at: [Link]

  • Agilent. (n.d.). Testing For Novel Psychoactive Substances. Agilent. Available at: [Link]

  • ResearchGate. (n.d.). Implementation of standard in vitro toxicity assays for nanomaterial testing. ResearchGate. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

  • MDPI. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • MDPI. (2022). Metal-Based Nanoparticles: Antibacterial Mechanisms and Biomedical Application. PMC - NIH. Available at: [Link]

  • Stoeber, M., et al. (2022). Molecular insights into GPCR mechanisms for drugs of abuse. Journal of Clinical Investigation. Available at: [Link]

  • 2BScientific. (n.d.). Focus Areas / Neuronal Cell Lines for Neurodegenerative Research. 2BScientific. Available at: [Link]

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). Different mechanisms of action of nanoparticles (NPs) in bacterial... ResearchGate. Available at: [Link]

  • PubMed. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. PubMed. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

  • Szymański, P., et al. (2015). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC - PubMed Central. Available at: [Link]

  • MDPI. (2023). Mechanism of Action of Zinc Oxide Nanoparticles as an Antibacterial Agent Against Streptococcus mutans. MDPI. Available at: [Link]

  • University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. University of Chicago. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models. Charles River Laboratories. Available at: [Link]

  • Schrödinger. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Schrödinger. Available at: [Link]

  • RSC Publishing. (2025). Target-induced nanoparticle assemblies: a comprehensive review of strategies for nucleic acid functionalization, biosensing, and drug delivery applications. RSC Publishing. Available at: [Link]

  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • MDPI. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link]

  • Bio-protocol. (2014). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. Available at: [Link]

  • Creative Biolabs. (n.d.). Cell Line Products. Creative Biolabs. Available at: [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. Available at: [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. BMG LABTECH. Available at: [Link]

  • ACS Publications. (2015). Shape-Dependent Biomimetic Inhibition of Enzyme by Nanoparticles and Their Antibacterial Activity. ACS Nano. Available at: [Link]

  • Creative Bioarray. (n.d.). Cultured Neuronal Cell Lines. Creative Bioarray. Available at: [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Evotec. Available at: [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies for In Vivo Studies with 1-Phenyl-2-pyrrolidinylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Phenyl-2-pyrrolidinylethylamine. This document provides in-depth troubleshooting and formulation guidance for researchers encountering solubility challenges with this compound in preparation for in vivo studies. Our goal is to equip you with the foundational knowledge and practical protocols to develop stable, safe, and effective dosing solutions.

Frequently Asked Questions (FAQs)

Q1: I'm starting my work with 1-Phenyl-2-pyrrolidinylethylamine. What are its key physicochemical properties, and why is it difficult to dissolve?

A1: Understanding the chemical nature of 1-Phenyl-2-pyrrolidinylethylamine is the first step to solving solubility issues. While a detailed experimental datasheet is not publicly available, we can infer its properties from its structure: a phenyl group, a pyrrolidine ring, and an ethylamine chain.

  • Chemical Nature : The molecule possesses two basic nitrogen atoms, making it a weak base. The phenyl group imparts significant lipophilicity (hydrophobicity).

  • Solubility Profile : As a weak base, its solubility is highly dependent on pH.

    • In acidic conditions (low pH) , the amine groups become protonated (cationic), forming salts that are generally much more soluble in aqueous media like water or saline. This is why the hydrochloride (HCl) salt form is often supplied and demonstrates enhanced aqueous solubility[1].

    • In neutral or basic conditions (physiological pH ~7.4) , the compound exists predominantly in its non-ionized, free-base form. This form is significantly less polar and, due to the lipophilic phenyl group, exhibits poor water solubility.

  • The Core Problem : The primary challenge arises when trying to dissolve the free base directly into a neutral aqueous vehicle for in vivo administration. The low intrinsic solubility at physiological pH often leads to precipitation, making it difficult to achieve the desired concentration for dosing.

Q2: What is a systematic approach to developing a suitable formulation for my in vivo study?

A2: A systematic, tiered approach is the most efficient way to overcome solubility challenges. Start with the simplest, safest vehicles and progress to more complex systems only as needed. The choice of formulation strategy depends on the required dose, the route of administration, and the compound's specific properties[2].

Below is a decision-making workflow to guide your formulation development process.

G cluster_0 Initial Assessment cluster_1 Troubleshooting Pathway cluster_2 Final Formulation Start Start with 1-Phenyl-2-pyrrolidinylethylamine HCl Salt TestSaline Attempt to dissolve in physiologically buffered saline (PBS) or 0.9% NaCl Start->TestSaline IsSolved1 Is the required concentration achieved and stable? TestSaline->IsSolved1 Tier1 Tier 1: pH Adjustment (For Free Base) Lower pH to 4-5 using citrate or acetate buffer. IsSolved1->Tier1 No Success Proceed with sterile filtration and in vivo study. IsSolved1->Success Yes IsSolved1_2 Is the required concentration achieved and stable? Tier1->IsSolved1_2 Check Solubility Tier2 Tier 2: Co-Solvent System Use minimal organic co-solvent (e.g., DMSO, PEG300, Ethanol). IsSolved1_3 Is the required concentration achieved and stable? Tier2->IsSolved1_3 Check Solubility Tier3 Tier 3: Complexation Use cyclodextrins like SBE-β-CD or HP-β-CD. IsSolved1_4 Is the required concentration achieved and stable? Tier3->IsSolved1_4 Check Solubility Tier4 Tier 4: Lipid-Based Vehicle (Primarily for Oral/IP routes) Formulate in corn oil or SEDDS. IsSolved1_2->Tier2 No IsSolved1_2->Success Yes IsSolved1_3->Tier3 No IsSolved1_3->Success Yes IsSolved1_4->Tier4 No IsSolved1_4->Success Yes

Caption: Formulation development workflow for 1-Phenyl-2-pyrrolidinylethylamine.

Troubleshooting Guides & Protocols

Q3: My compound is the free base. How do I use pH adjustment to solubilize it?

A3: Adjusting the pH is the most direct strategy for a basic compound. By lowering the pH of the vehicle, you protonate the amine groups, forming a more soluble salt in situ.

Causality: Most basic drugs show a significant increase in solubility for every unit decrease in pH below their pKa[3][4]. The goal is to find a pH that maintains solubility without causing irritation at the injection site. The acceptable pH range for intravenous (IV) administration is typically 3–9, while for oral administration it is wider (2–11)[3].

Step-by-Step Protocol: pH-Adjusted Aqueous Vehicle

  • Prepare Buffers: Prepare sterile 50 mM citrate buffer (for pH 3-6) or acetate buffer (for pH 4-5.5).

  • Initial Test: Weigh a small amount of 1-Phenyl-2-pyrrolidinylethylamine free base and add it to a buffer solution at pH 5.0. Vortex and sonicate gently.

  • Titration (if needed): If the compound does not dissolve, slowly add 0.1 M HCl dropwise while vortexing to further lower the pH. Monitor the pH to ensure it remains within a physiologically acceptable range for your intended route (e.g., > pH 4 for IV).

  • Determine Saturation Solubility: Use the shake-flask method. Add an excess of the compound to your chosen buffer, agitate for 24 hours at a controlled temperature, centrifuge, and measure the concentration of the dissolved compound in the supernatant via HPLC.

  • Final Preparation: Once the target concentration is achieved, prepare the final batch, confirm the pH, and sterile-filter the solution through a 0.22 µm syringe filter.

Self-Validation:

  • Precipitation Check: After preparation, let the solution stand for several hours at room temperature and 4°C to check for precipitation.

  • Buffering Capacity: Ensure the buffer is strong enough to prevent a significant pH shift upon potential dilution with blood or interstitial fluid.

Q4: pH adjustment isn't sufficient or is not ideal for my experiment. How do I develop a co-solvent formulation?

A4: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle[3]. They are a common and effective strategy but must be used judiciously due to potential toxicity[5].

Causality: Solvents like dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and ethanol can disrupt the hydrogen bonding network of water, creating a more favorable environment for lipophilic molecules.

Vehicle Component Typical % (v/v) Role Considerations
DMSO 5-10%Primary organic solventCan have pharmacological effects. Use minimal amount required.
PEG300 / PEG400 20-40%Co-solvent, viscosity modifierGenerally safe, but high concentrations can cause hemolysis.
Ethanol 5-10%Co-solventCan cause pain on injection; CNS effects at high doses[5].
Tween-80 / Solutol HS-15 1-5%Surfactant, wetting agentImproves stability, prevents precipitation. Can cause hypersensitivity[3].
Saline or PBS q.s. to 100%Aqueous vehicleAdjusts tonicity.

Step-by-Step Protocol: Co-Solvent Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Initial Dissolution: Weigh the required amount of 1-Phenyl-2-pyrrolidinylethylamine and dissolve it completely in DMSO. This creates a concentrated stock.

  • Add Co-solvent: To the DMSO stock, add the PEG300 and vortex until the solution is homogenous.

  • Aqueous Phase Addition: Add the saline or PBS to the organic mixture slowly and incrementally while vortexing. Rapid addition of the aqueous phase can cause the compound to precipitate out of solution ("crash out").

  • Final Observation: Observe the final solution for clarity. If it is hazy or contains precipitate, the formulation is not suitable. Consider slightly increasing the organic solvent ratio or adding a surfactant like Tween-80 (e.g., to a final concentration of 1-5%). A common vehicle used for similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[6].

  • Sterilization: Sterile-filter the final formulation using a 0.22 µm syringe filter (ensure the filter material is compatible with organic solvents, e.g., PTFE).

Q5: I need a high concentration of the compound, and co-solvents are not working. Can cyclodextrins help?

A5: Yes. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They act as molecular hosts, encapsulating hydrophobic guest molecules to form water-soluble inclusion complexes[7][8]. This is an excellent strategy for increasing the apparent aqueous solubility of poorly soluble drugs[9].

Causality: The non-polar phenyl group of your compound can fit inside the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic outer surface of the CD interacts favorably with water, effectively "cloaking" the hydrophobic part of the drug and rendering the entire complex water-soluble. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in parenteral formulations due to their high aqueous solubility and favorable safety profiles[10].

G cluster_0 Cyclodextrin Solubilization Mechanism Drug Poorly Soluble Drug (1-Phenyl-2-pyrrolidinylethylamine) Complex Water-Soluble Inclusion Complex Drug->Complex + CD Cyclodextrin (SBE-β-CD) (Hydrophilic exterior, hydrophobic interior) CD->Complex Water Aqueous Environment Complex->Water Soluble in

Caption: Encapsulation of a drug by a cyclodextrin to form a soluble complex.

Step-by-Step Protocol: 20% SBE-β-CD Formulation

  • Prepare CD Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile water or saline. This may require gentle warming (to ~40°C) and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Add Compound: Add the weighed 1-Phenyl-2-pyrrolidinylethylamine directly to the SBE-β-CD solution.

  • Facilitate Complexation: Cap the vial and agitate at room temperature for 12-24 hours. A rotating mixer or orbital shaker is ideal. Sonication can be used intermittently to speed up the process.

  • Assess Solubility: After agitation, visually inspect for any undissolved material. If present, centrifuge the solution and analyze the supernatant by HPLC to determine the maximum achieved concentration.

  • Final Preparation: If the target concentration is achieved, sterile-filter the solution through a 0.22 µm PVDF or PES syringe filter.

In Vivo Administration FAQs

Q6: Which administration route (IV, IP, PO) should I choose, and how does it impact my formulation choice?

A6: The choice of administration route is critical and depends on the scientific question.

  • Intravenous (IV): Ensures 100% bioavailability and rapid onset. It requires the most stringent formulation: a sterile, particle-free solution with a pH close to neutral (ideally 4-9)[3]. Co-solvent and cyclodextrin formulations are common.

  • Intraperitoneal (IP): A common route in rodents that is less stressful than IV injection[11]. It allows for larger volumes than IV and can tolerate slightly more complex formulations, including some suspensions. However, absorption can be variable[12].

  • Oral Gavage (PO): Used to assess oral bioavailability and first-pass metabolism. Can accommodate a wider range of formulations, including solutions, suspensions, and lipid-based vehicles[13]. Solubility in the gastrointestinal tract becomes the limiting factor.

Q7: Are there limits on the volumes and excipient concentrations I can use?

A7: Yes, all excipients have safety limits, and injection volumes are constrained by the animal's size. Always consult your institution's Animal Care and Use Committee (IACUC) guidelines.

  • Injection Volumes: For mice, the maximum recommended IP injection volume is <10 ml/kg (e.g., 0.25 ml for a 25g mouse)[14]. For rats, it is also <10 ml/kg (e.g., 2.5 ml for a 250g rat)[14]. IV volumes are much smaller.

  • Excipient Limits: High concentrations of co-solvents like propylene glycol and ethanol can cause significant adverse effects[5]. The FDA's Inactive Ingredient Database is a valuable resource for checking approved concentration limits for various excipients and routes.

Q8: How do I ensure my final formulation is sterile and safe for animal use?

A8: Safety and sterility are paramount.

  • Use High-Purity Components: Whenever possible, use pharmaceutical-grade (USP/NF) compounds and excipients[15][16]. If using a non-pharmaceutical grade compound, justification must be provided to the IACUC[15].

  • Sterile Filtration: All injectable solutions must be passed through a 0.22 µm sterile syringe filter immediately before use to remove bacteria and particulates.

  • Endotoxin Testing: For IV studies or when using non-pharmaceutical grade materials, consider testing the final formulation for endotoxins.

  • Tonicity: For IV injections, ensure the formulation is reasonably isotonic to prevent hemolysis or damage to blood vessels.

References

  • BioCrick. 1-Phenyl-2-propanol. [Link]

  • National Center for Biotechnology Information. 1-Phenylpyrrolidin-2-one. PubChem Compound Summary for CID 78375. [Link]

  • National Center for Biotechnology Information. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-. PubChem Compound Summary for CID 9942483. [Link]

  • Pharmapproach. Excipients for Parenterals. [Link]

  • Gîrleanu, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • NIH Office of Animal Care and Use (OACU). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]

  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PubMed Central. [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]

  • Powell, D. A. (2001). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. [Link]

  • Sun, J., et al. (2004). pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. ResearchGate. [Link]

  • Center for Research on Complex Generics. Excipients in Parenteral Drug Products. [Link]

  • Procedures with Care. Intraperitoneal Injection in the Mouse. [Link]

  • Nechipadappu, S. K., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PubMed Central. [Link]

  • ARS, Iowa State University. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]

  • ResearchGate. (2019). Formulation of entacapone for intraperitoneal injection in mice?. [Link]

  • Loftsson, T., & Brewster, M. E. (2011). Cyclodextrins as pharmaceutical solubilizers. ResearchGate. [Link]

  • European Medicines Agency (EMA). (2010). Formulation of poorly soluble compounds. [Link]

  • Klitgaard, M. D., et al. (2021). Drug Solubilization in Simulated Intestinal Fluids vs Lipophilicity: Does Charge Matter?. ACS Publications. [Link]

  • Strickley, R. G. (1996). Excipients and Their Use in Injectable Products. [Link]

  • Gîrleanu, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Virginia Tech Research and Innovation. (2017). SOP: Intraperitoneal Injections in the Rat. [Link]

  • Ashland. parenteral excipients. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

Sources

Leuckart Synthesis of Amines: A Technical Support Guide to Identifying and Removing Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Leuckart synthesis of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet powerful reductive amination reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the identification and removal of common impurities, ensuring the integrity and purity of your final amine product.

Troubleshooting Guide: From Reaction Quench to Purified Product

This section addresses specific issues you may encounter during your Leuckart synthesis experiments, providing causal explanations and actionable solutions.

Issue 1: Low Yield of the Desired Amine

Question: My Leuckart reaction has resulted in a disappointingly low yield of the target amine. What are the likely causes and how can I optimize the reaction?

Answer: A low yield in the Leuckart reaction can often be traced back to several key factors related to reaction conditions and workup procedures.[1]

  • Incomplete Reaction: The Leuckart reaction, which converts aldehydes or ketones to amines using ammonium formate or formamide, requires high temperatures, typically between 120°C and 185°C.[1][2] Insufficient reaction time or temperature can lead to incomplete conversion of the starting carbonyl compound.

    • Causality: The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the final amine.[3] Both the initial reductive amination and the subsequent hydrolysis require sufficient thermal energy to proceed at an appreciable rate.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the complete consumption of the starting material. If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.

  • Suboptimal Reagent Stoichiometry: The ratio of the carbonyl compound to the formylating agent (ammonium formate or formamide) is critical. An excess of the amine source is generally required to drive the reaction forward and suppress the formation of secondary or tertiary amines.[4]

    • Causality: The initial product of the reductive amination can itself react with the starting carbonyl compound, leading to the formation of higher-order amines. An excess of the primary aminating agent helps to ensure the desired primary amine is the major product.

    • Solution: A typical molar ratio is 1 equivalent of the carbonyl compound to 2-4 equivalents of ammonium formate or formamide. Optimization of this ratio for your specific substrate may be necessary.

  • Thermal Decomposition: The high temperatures required for the Leuckart reaction can also lead to the thermal decomposition of reactants, intermediates, and products, resulting in a lower yield and the formation of complex impurity profiles.[1]

    • Causality: Prolonged exposure to high temperatures can cause side reactions such as polymerization or degradation of the starting materials and the desired amine.

    • Solution: While high temperatures are necessary, avoid excessive heating. Find the optimal balance of temperature and reaction time that allows for complete conversion without significant decomposition. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative degradation.[5]

Issue 2: Presence of N-Formyl Impurity in the Final Product

Question: After my workup, I've identified a significant amount of the N-formyl derivative of my target amine. Why is this happening and how can I remove it?

Answer: The presence of the N-formyl derivative is a very common occurrence in the Leuckart reaction, as it is a key intermediate.[3][4] Its persistence in your final product indicates incomplete hydrolysis.

  • Causality: The Leuckart reaction proceeds in two main stages: the formation of the N-formyl amide followed by its hydrolysis to the free amine.[3] The hydrolysis step is typically carried out by heating the reaction mixture with a strong acid (like HCl) or a strong base (like NaOH).[6][7] If the hydrolysis conditions (time, temperature, or concentration of acid/base) are insufficient, you will isolate the N-formyl intermediate.

  • Solution: The most direct solution is to perform a thorough hydrolysis of the crude product.

    Experimental Protocol: Hydrolysis of N-Formyl Amides

    • Combine the crude product containing the N-formyl amide with a 10-20% aqueous solution of hydrochloric acid or sodium hydroxide.

    • Heat the mixture to reflux (typically 80-100°C) for a period of 2 to 8 hours. The progress of the hydrolysis can be monitored by TLC or GC.

    • After complete hydrolysis, cool the reaction mixture to room temperature.

    • If acidic hydrolysis was performed, basify the solution with a strong base (e.g., NaOH) to a pH > 12 to liberate the free amine. If basic hydrolysis was used, the amine is already in its free base form.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

Issue 3: Product Discoloration (Pink, Brown, or Black)

Question: My isolated amine is highly colored. What is the source of this discoloration and how can I purify it to obtain a colorless or light-colored product?

Answer: Discoloration in the final product is often due to the formation of oxidized and polymeric impurities.[5]

  • Causality: Amines, particularly aromatic amines, are susceptible to oxidation when exposed to air, light, and heat. The high temperatures of the Leuckart reaction can accelerate these oxidation processes, leading to the formation of highly colored byproducts.

  • Solution:

    • Prevention: Whenever possible, conduct the reaction and subsequent purification steps under an inert atmosphere.[5]

    • Removal:

      • Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of your crude amine in a suitable solvent.[5] Gently heat the mixture for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the charcoal and the adsorbed colored impurities.

      • Distillation or Recrystallization: For volatile amines, distillation under reduced pressure can be a very effective method for removing non-volatile colored impurities. For solid amines, recrystallization from an appropriate solvent system can yield a highly purified, colorless product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Leuckart synthesis?

The most common impurities include:

  • N-formyl amide intermediate: Due to incomplete hydrolysis.[4]

  • Unreacted starting carbonyl compound: Due to incomplete reaction.

  • Secondary and tertiary amines: Formed from the reaction of the product amine with the starting carbonyl.[4]

  • Pyridine derivatives: These can form as "route-specific markers" depending on the aminating agent used.

  • Thermal decomposition products: A complex mixture of byproducts resulting from the high reaction temperatures.[1]

Q2: How can I detect the presence of these impurities?

Several analytical techniques are well-suited for analyzing the purity of your amine product:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components of the reaction mixture.[8][9]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of a wide range of amines and their impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information that can help in the identification of the desired product and any significant impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and assessing the purity of the crude product.[9]

Q3: Can I separate a mixture of primary, secondary, and tertiary amines formed during the reaction?

Yes, there are classical chemical methods for separating mixtures of primary, secondary, and tertiary amines. One such method is Hoffmann's method , which relies on the differential reactivity of the amines with diethyl oxalate.[11][12][13][14]

  • Primary amines react with diethyl oxalate to form a solid dialkyl oxamide.

  • Secondary amines react to form a liquid oxamic ester.

  • Tertiary amines do not react.

The different physical states of the products allow for their separation by filtration. The individual amines can then be regenerated from their respective derivatives.

Impurity Identification and Removal Workflow

The following diagram illustrates a systematic workflow for identifying and removing impurities from a Leuckart synthesis.

Leuckart_Purification_Workflow cluster_0 Reaction & Initial Workup cluster_1 Purity Analysis & Impurity Identification cluster_2 Purification Strategy Start Crude Reaction Mixture Hydrolysis Acid/Base Hydrolysis Start->Hydrolysis Incomplete N-Formyl Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Crude_Amine Crude Amine Product Extraction->Crude_Amine Analysis Purity Assessment (GC, HPLC, TLC, NMR) Crude_Amine->Analysis Impurity_ID Identify Major Impurities Analysis->Impurity_ID Distillation Distillation / Kugelrohr Impurity_ID->Distillation Volatile Product Recrystallization Recrystallization Impurity_ID->Recrystallization Solid Product Column_Chromo Column Chromatography Impurity_ID->Column_Chromo Complex Mixture Charcoal Activated Charcoal Treatment Impurity_ID->Charcoal Colored Impurities Pure_Amine Pure Amine Product Distillation->Pure_Amine Recrystallization->Pure_Amine Column_Chromo->Pure_Amine Charcoal->Pure_Amine

Caption: Workflow for the identification and removal of impurities from Leuckart synthesis.

Quantitative Data Summary

Impurity TypeTypical Boiling Point Range (°C)Typical Analytical Detection Method
N-Formyl AmideGenerally higher than the corresponding amineGC, HPLC, NMR
Starting CarbonylVaries depending on the substrateGC, TLC
Secondary/Tertiary AminesSimilar to or higher than the primary amineGC, Hoffmann's Method

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-18. Available from: [Link]

  • Leuckart reaction. Wikipedia. Available from: [Link]

  • Leuckart reaction. Sciencemadness Wiki. (2020). Available from: [Link]

  • Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
  • The Mechanism of the Leuckart Reaction. University of Florida Digital Collections. Available from: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2001). Bulletin of the Korean Chemical Society, 22(4), 421-423. Available from: [Link]

  • Formylation of Amines. (2014). Molecules, 19(6), 7689-7713. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. (2023). Available from: [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (2006). Chinese Journal of Organic Chemistry, 26(1), 115-118. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions. Available from: [Link]

  • Leuckart reaction. Grokipedia. Available from: [Link]

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021). Available from: [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018). Journal of the American Chemical Society, 140(42), 13898-13909. Available from: [Link]

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. (2022). YouTube. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

  • Formylation of Amines. (2014). ResearchGate. Available from: [Link]

  • Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. Google Patents.
  • Chromatographic determination of amines in food samples. (2014). Helda - University of Helsinki. Available from: [Link]

  • Amines – Classification and separation ORGANIC CHEMISTRY. ResearchGate. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Available from: [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). In Biogenic Amines in Food. Royal Society of Chemistry. Available from: [Link]

  • Separation of primary , secondary and tertiary amines by Hoffmann's method. CHEM-GUIDE. Available from: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available from: [Link]

  • The Analysis of an Amine Mixture: An Introductory Analysis Experiment. (1983). Journal of Chemical Education, 60(1), 58. Available from: [Link]

  • Primary, secondary and tertiary amine analysis laboratories. (2017). Analytice. Available from: [Link]

  • Separation of Amines by Hoffmann's Method. Chemistry Notes. Available from: [Link]

Sources

Technical Support Center: Stabilizing Amine Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the long-term storage and stabilization of amine compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in maintaining the purity and stability of these critical reagents. Here, you will find practical, in-depth guidance presented in a question-and-answer format, supplemented with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I've noticed a color change in my amine compound after a few weeks of storage. What is happening, and is the compound still usable?

A color change, typically to a yellow or brownish hue, is a common indicator of amine degradation. This is often due to oxidation, where the amine reacts with atmospheric oxygen.[1] Light can also accelerate this process.[1] The presence of impurities, such as metal ions, can catalyze these degradation reactions.[2]

Whether the compound is still usable depends on the extent of degradation and the sensitivity of your application. For many synthetic purposes, minor discoloration may not significantly impact the outcome. However, for applications requiring high purity, such as in pharmaceutical development or quantitative assays, the presence of degradation products could be detrimental. It is highly recommended to purify the amine (e.g., by distillation or chromatography) before use if you observe a significant color change.[1]

Q2: What are the ideal temperature and atmospheric conditions for storing most amine compounds?

For optimal stability, amine compounds should be stored in a cool, dark, and dry environment.[1][3] Generally, storage temperatures should be kept below 30°C (86°F) to minimize volatility and thermal degradation.[4] Many amines are also hygroscopic, meaning they readily absorb moisture from the air, which can lead to hydrolysis and the formation of byproducts.[4] Therefore, storage in a desiccated environment is crucial.

To prevent oxidation, storing amines under an inert atmosphere, such as nitrogen or argon, is best practice.[1][5] This is particularly important for amines that are prone to oxidation.

Q3: Can I store my amine compound as a solution? If so, what solvents are recommended?

Storing amines as solutions can be convenient, but the choice of solvent is critical to long-term stability. The solvent can influence both thermal and oxidative degradation pathways.[6][7] For instance, some organic diluents have been shown to increase the rate of thermal degradation compared to aqueous solutions.[6][7][8]

When preparing solutions for storage, it is crucial to use high-purity, dry solvents. The presence of water or other impurities in the solvent can accelerate degradation. The solubility of CO2 in the solvent can also be a factor, as CO2 can react with primary and secondary amines to form carbamates, which may be less stable.[6][9]

Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Below 30°C (86°F)[4]Minimizes volatility and thermal degradation.
Atmosphere Inert gas (Nitrogen, Argon)[1][5]Prevents oxidative degradation.
Light Amber or opaque containers[1]Prevents light-induced degradation.
Moisture Dry environment, desiccator[4]Prevents hydrolysis.
Container Tightly sealed glass or HDPE[3][4]Prevents exposure to air and moisture.

Troubleshooting Guides

Guide 1: Rapid Degradation of Amine in Solution

Problem: An amine solution, which was initially clear, has turned dark brown and shows significant impurity peaks by HPLC/GC-MS analysis after only a short period.

Potential Causes:

  • Oxygen Exposure: The primary culprit is often dissolved oxygen in the solvent or exposure to air during handling and storage.[2][10]

  • Solvent Impurities: Peroxides in solvents like THF or dioxane can rapidly oxidize amines. Water content can also contribute to degradation.

  • Metal Contamination: Trace metal ions (e.g., copper, iron) can catalyze oxidation reactions.[2] These can be leached from containers or be present in the starting materials.

  • Elevated Temperature: Storing the solution at room temperature or higher can accelerate degradation.[10][11]

  • Light Exposure: Clear glass vials can permit photodegradation.[1]

Troubleshooting Workflow

start Problem: Rapid Amine Degradation check_solvent Step 1: Verify Solvent Purity (Anhydrous, Peroxide-Free) start->check_solvent degas_solvent Step 2: Degas Solvent (Sparging with N2/Ar) check_solvent->degas_solvent prepare_solution Step 3: Prepare Solution Under Inert Atmosphere degas_solvent->prepare_solution add_antioxidant Step 4 (Optional): Add Antioxidant (e.g., BHT, Hydroquinone) prepare_solution->add_antioxidant storage_conditions Step 5: Store Properly (Cold, Dark, Inert Headspace) add_antioxidant->storage_conditions end_node Stable Amine Solution storage_conditions->end_node

Caption: Troubleshooting workflow for rapid amine degradation in solution.

Experimental Protocol: Preparation of a Stabilized Amine Solution

  • Solvent Preparation:

    • Select a high-purity, anhydrous solvent.

    • If using a solvent prone to peroxide formation (e.g., THF, dioxane), test for and remove peroxides.

    • Degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Solution Preparation (under inert atmosphere):

    • Perform all manipulations in a glove box or using Schlenk line techniques.

    • Add the degassed solvent to a clean, dry flask equipped with a magnetic stir bar.

    • Slowly add the amine to the solvent while stirring.

    • (Optional) For highly sensitive amines, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or hydroquinone (typically 50-200 ppm).

  • Storage:

    • Transfer the solution to a clean, dry amber glass vial or a vial wrapped in aluminum foil to protect from light.

    • Ensure the vial is sealed with a cap containing a PTFE liner.

    • For long-term storage, flush the headspace of the vial with an inert gas before sealing.

    • Store the vial at the recommended low temperature (e.g., 2-8°C).

Guide 2: Formation of Insoluble Particulates in Stored Amines

Problem: After prolonged storage, solid particles have formed in a previously clear, neat amine or its concentrated solution.

Potential Causes:

  • Carbamate Formation: Primary and secondary amines can react with atmospheric carbon dioxide to form ammonium carbamates, which may precipitate out of solution.[6]

  • Oxidative Polymerization: Some amines can undergo oxidative polymerization, leading to insoluble, higher molecular weight species.

  • Hydrolysis Products: If the amine has been exposed to moisture, hydrolysis can lead to the formation of less soluble byproducts.[4]

Amine Degradation Pathways

Amine Amine (R-NH2) Oxidation Oxidation (O2, Metal Ions) Amine->Oxidation CO2_Reaction Reaction with CO2 Amine->CO2_Reaction Hydrolysis Hydrolysis (H2O) Amine->Hydrolysis Degradation_Products Degradation Products (Aldehydes, Amides, etc.) Oxidation->Degradation_Products Carbamates Ammonium Carbamates (Insoluble) CO2_Reaction->Carbamates Byproducts Hydrolysis Byproducts Hydrolysis->Byproducts

Caption: Common degradation pathways for primary and secondary amines.

Experimental Protocol: Re-dissolving and Preventing Particulate Formation

  • Identification of Particulates:

    • If possible, isolate a small sample of the solid for analysis (e.g., FTIR, NMR) to confirm if it is a carbamate or another byproduct. Carbamates often show a characteristic carbonyl stretch in the IR spectrum.

  • Re-dissolution (for Carbamates):

    • Gently warming the container while stirring may re-dissolve the carbamate.

    • Alternatively, bubbling a slow stream of inert gas through the liquid can help to displace the CO2 equilibrium and re-dissolve the precipitate.

  • Prevention:

    • Inert Atmosphere: The most effective preventative measure is to store the amine under a positive pressure of an inert gas like nitrogen or argon.[5] This prevents the ingress of both CO2 and O2.

    • Proper Sealing: Use high-quality septa or threaded caps with PTFE liners. For long-term storage, consider sealing ampoules under vacuum or inert gas.

    • Desiccation: Store containers in a desiccator to prevent moisture uptake.[4]

Advanced Stabilization Techniques

For extremely sensitive or valuable amine compounds, more advanced stabilization methods may be warranted.

1. Conversion to Salts: Converting an amine to its corresponding salt (e.g., hydrochloride or hydrobromide) can significantly enhance its stability by protecting the lone pair of electrons on the nitrogen from oxidation.[1] The free amine can then be regenerated by treatment with a base just prior to use.

2. Use of Antioxidants and Stabilizers: A variety of antioxidants can be employed to inhibit oxidative degradation. The choice of antioxidant depends on the specific amine and the intended application.

Antioxidant ClassExamplesMechanism of Action
Phenolic Antioxidants BHT, BHA, HydroquinoneRadical scavengers; donate a hydrogen atom to terminate radical chain reactions.[12]
Aromatic Amines Diphenylamine derivativesAlso act as radical scavengers.[12][13]
Phosphites Triphenyl phosphiteDecompose hydroperoxides into non-radical products.[12]
Hindered Amine Light Stabilizers (HALS) Tetramethylpiperidine derivativesScavenge free radicals generated by UV light exposure.[14]

Important Considerations:

  • Always ensure that any added stabilizer will not interfere with downstream applications.

  • The concentration of the stabilizer should be optimized; typically, a few hundred parts per million is sufficient.

By understanding the degradation pathways of amine compounds and implementing these storage and handling protocols, researchers can ensure the long-term integrity and reliability of their valuable materials.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Stewart, E., & Tems, R. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Climate & Sustainability Directory. (2025, March 8). Amine Degradation. Retrieved from [Link]

  • Lars, E., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. Retrieved from [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]

  • Zhong, Z., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • Google Patents. (n.d.). US3154583A - Stabilization of aromatic amines.
  • Sayari, A., & Belmabkhout, Y. (2010). CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways. Journal of the American Chemical Society. Retrieved from [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Chen, S. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Retrieved from [Link]

  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]

  • Sulphur Experts. (2020, October 13). Troubleshooting Foaming in an Amine Plant. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, June 19). What Are Hindered Amine Light Stabilizers (HALS)? YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Chromium-Crosslinked AMPS-HPAM Copolymer Gels: Effects of Key Parameters on Gelation Time and Strength. Retrieved from [Link]

  • ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Fluorescent sensing for amines with a low detection limit based on conjugated porous polymers. Retrieved from [Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Google Patents. (n.d.). US4622168A - Stabilizer for amine/quaternary ammonium blends.
  • SINTEF. (n.d.). Effect of temperature on carbamate stability constants for amines. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Storage. Retrieved from [Link]

  • Fytianos, K., et al. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Retrieved from [Link]

  • CORE. (n.d.). Light-Activated Sensitive Probes for Amine Detection. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Retrieved from [Link]

  • Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas? Retrieved from [Link]

  • MDPI. (n.d.). Optical Gas Sensing of Ammonia and Amines Based on Protonated Porphyrin/TiO 2 Composite Thin Films. Retrieved from [Link]

  • NIH. (2024, April 17). Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Stabilizer content (primary antioxidants and hindered amine... | Download Scientific Diagram. Retrieved from [Link]

Sources

Technical Support Center: Modifying Reaction Conditions for N-Alkylation of 4-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-alkylation of 4-phenylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

The N-alkylation of amides and lactams is a fundamental reaction in organic synthesis, crucial for creating diverse molecular architectures found in many pharmaceuticals.[1][2] However, the reaction can be sensitive to subtle changes in conditions, leading to challenges such as low yields, incomplete conversion, or undesired side products. This guide addresses the most common issues encountered in the lab in a direct question-and-answer format.

Troubleshooting Guide

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in an N-alkylation reaction almost always points to inefficient deprotonation of the lactam nitrogen. The N-H bond of a lactam is only weakly acidic (pKa ≈ 17-19), requiring a sufficiently strong base to generate the nucleophilic amide anion necessary for the subsequent SN2 attack on the alkylating agent.[1]

Causality & Solutions:

  • Insufficient Base Strength: The base you are using may not be strong enough to deprotonate the lactam effectively. While weaker bases like potassium carbonate (K₂CO₃) can sometimes be effective, especially with highly reactive alkylating agents or under specific phase-transfer conditions, they often lead to slow or incomplete reactions.[1][3]

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a very common and effective choice, as it irreversibly deprotonates the lactam to form the sodium salt and hydrogen gas.[4][5] Other strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are also effective but may require colder temperatures to avoid side reactions.[5]

  • Inadequate Solvent Choice: The solvent plays a critical role in both the deprotonation and the alkylation steps.

    • Solution: Use a polar aprotic solvent such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN).[5][6] These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the resulting amide anion. Avoid protic solvents like ethanol or water during the deprotonation step, as they will quench the strong base.

  • Reaction Temperature: The deprotonation step with NaH is often performed at 0 °C to control the initial exothermic reaction and hydrogen evolution, followed by warming to room temperature or gentle heating for the alkylation step to ensure a reasonable reaction rate.[4]

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC). If you see no consumption of starting material after several hours at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C).

  • Reagent Quality: Sodium hydride is highly reactive with moisture. Old or improperly stored NaH will have a coating of sodium hydroxide, rendering it less effective.

    • Solution: Use freshly opened NaH or wash commercial NaH (typically a 60% dispersion in mineral oil) with dry hexanes under an inert atmosphere to remove the oil and any surface hydroxides before use.[4]

Q2: I'm observing a significant amount of O-alkylated byproduct. How can I improve N-selectivity?

Answer:

The formation of an O-alkylated product (an imino ether) alongside the desired N-alkylated lactam is a classic example of ambident nucleophilicity. The deprotonated lactam anion has electron density on both the nitrogen and the oxygen atoms. The regioselectivity of the alkylation is influenced by a combination of factors, including the nature of the counter-ion, the solvent, and the alkylating agent, as explained by Hard and Soft Acid-Base (HSAB) theory.

Causality & Solutions:

  • Counter-ion and Solvent Effects: The association between the lactam anion and the metal counter-ion (e.g., Li⁺, Na⁺, K⁺) is key.

    • Principle: In less polar solvents like THF, smaller, "harder" cations like Li⁺ associate more tightly with the "harder" oxygen atom, leaving the "softer" nitrogen atom more available for alkylation by soft electrophiles (like alkyl halides). Conversely, larger, "softer" cations like K⁺ or the use of highly polar, cation-solvating solvents like DMF can lead to a more "free" anion, which may increase the likelihood of O-alkylation, as the oxygen is the site of higher charge density.[5][7]

    • Solution: To favor N-alkylation, a common strategy is to use NaH or KH as the base in a moderately polar solvent like THF or DMF. While seemingly counterintuitive, DMF often promotes N-alkylation with alkali metal salts.[5] If O-alkylation persists, consider using K₂CO₃ in DMF, a condition that has been shown to favor N-alkylation in some heterocyclic systems.[3]

  • Nature of the Alkylating Agent: Highly reactive, "hard" alkylating agents (e.g., dimethyl sulfate, methyl triflate) are more prone to react at the hard oxygen center. "Softer" alkylating agents like alkyl iodides or bromides preferentially react at the soft nitrogen center.[6]

    • Solution: If you are using a hard alkylating agent and observing O-alkylation, switch to the corresponding alkyl bromide or iodide.

Experimental Conditions Comparison
Base Solvent Alkylating Agent Typical Temp. Expected Outcome & Rationale Reference
NaHTHF / DMFAlkyl Bromide/Iodide0 °C to 60 °CHigh N-selectivity & Yield. Strong base ensures full deprotonation. Aprotic polar solvent facilitates SN2 reaction.[4][5]
K₂CO₃DMF / MeCNBenzyl Bromide/Allyl Bromide25 °C to 80 °CGood N-selectivity for activated halides. Milder conditions, but may be slow or incomplete for less reactive alkylating agents.[3][8][9]
LiHMDSTHFAlkyl Halide-78 °C to RTHigh N-selectivity. Strong, hindered base minimizes side reactions. Low temperature control is critical.[5]
KOH / TBABSolvent-free (MW)Alkyl HalideMicrowaveRapid N-alkylation. Phase-transfer catalysis under microwave irradiation can be very efficient but requires optimization.[1]

Standard Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 4-phenylpyrrolidin-2-one using sodium hydride and an alkyl bromide.

Materials:

  • 4-phenylpyrrolidin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 equivalents). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Dry the NaH under a stream of nitrogen.

  • Deprotonation: Add anhydrous THF (or DMF) to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 4-phenylpyrrolidin-2-one (1.0 equivalent) in a minimal amount of anhydrous THF (or DMF).

  • Add the solution of 4-phenylpyrrolidin-2-one dropwise to the stirred NaH slurry at 0 °C. You should observe gas evolution (H₂).

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent) until the starting material is consumed. If the reaction is sluggish, it may be gently heated (e.g., to 50 °C).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[4][8]

Experimental Workflow Diagram

N_Alkylation_Workflow setup Reaction Setup (Inert Atmosphere, Dry Glassware) deprotonation Deprotonation - Add Lactam to Base (e.g., NaH) - Solvent: Anhydrous THF/DMF - Temp: 0°C to RT setup->deprotonation alkylation Alkylation - Add Alkylating Agent (R-X) - Temp: RT to 60°C deprotonation->alkylation monitoring Reaction Monitoring (TLC/LC-MS) alkylation->monitoring decision Starting Material Consumed? monitoring->decision workup Aqueous Workup - Quench with sat. NH4Cl - Extract with Organic Solvent purification Purification - Column Chromatography - Recrystallization workup->purification analysis Product Analysis (NMR, MS) purification->analysis decision->alkylation No (Increase Temp/Time) decision->workup Yes

Caption: Workflow for the N-alkylation of 4-phenylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of a lactam?

The reaction proceeds via a two-step mechanism. First, a strong base removes the acidic proton from the lactam nitrogen, forming a resonance-stabilized amide anion (an ambident nucleophile). Second, this nucleophilic anion attacks the electrophilic carbon of an alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction, displacing the leaving group and forming the new N-C bond.[6]

Q2: How do I choose the right base for this reaction?

The chosen base must be strong enough to deprotonate the lactam N-H (pKa ≈ 17-19). The pKa of the conjugate acid of the base should be significantly higher than that of the lactam. Strong, non-nucleophilic bases are ideal.

  • Sodium Hydride (NaH): pKa of H₂ is ~36. Excellent choice, drives the deprotonation to completion.

  • Potassium Carbonate (K₂CO₃): pKa of HCO₃⁻ is ~10.3. Generally too weak for full deprotonation but can be effective in polar aprotic solvents like DMF, especially with reactive alkylating agents like benzyl or allyl halides.[8][9]

  • Lithium Diisopropylamide (LDA): pKa of diisopropylamine is ~36. Very strong and sterically hindered, useful for preventing side reactions but requires low temperatures.

Q3: Which solvents are most suitable for this N-alkylation?

Polar aprotic solvents are the best choice because they can dissolve the lactam and its salt while not interfering with the strong base or the nucleophile.[6]

  • DMF (Dimethylformamide): Excellent at solvating cations, which can increase the reactivity of the anion.

  • THF (Tetrahydrofuran): A very common and effective choice, less polar than DMF.

  • Acetonitrile (MeCN): Another good polar aprotic option.[8] Avoid dipolar aprotic solvents like DMF and DMSO at high temperatures in the presence of strong bases, as they can be unstable.[6]

Q4: How does the nature of the alkylating agent's leaving group affect the reaction?

The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base. The general reactivity trend for common halide leaving groups is: I⁻ > Br⁻ > Cl⁻ >> F⁻ Therefore, an alkyl iodide will react much faster than the corresponding alkyl chloride under identical conditions. For most lab-scale syntheses, alkyl bromides offer a good balance of reactivity and cost.[6]

References

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved January 26, 2026, from [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. (n.d.). Retrieved January 26, 2026, from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Method of producing n-alkyl lactams. (n.d.). Google Patents.
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? (2019, May 10). Retrieved January 26, 2026, from [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Examples of N‐alkylated alkaloids and drug molecules. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-Phenyl-2-pyrrolidinylethylamine Analogues' Potency at Monoamine Transporters and Dopamine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the potency of 1-Phenyl-2-pyrrolidinylethylamine analogues, a class of compounds with significant interactions with key neurological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders. We will delve into the structure-activity relationships (SAR) of these analogues, focusing on their potency at monoamine transporters (dopamine, norepinephrine, and serotonin) and D2-like dopamine receptors. This analysis is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction: The Versatile Scaffold of 1-Phenyl-2-pyrrolidinylethylamine

The 1-Phenyl-2-pyrrolidinylethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds. Its inherent versatility allows for a wide range of chemical modifications, leading to analogues with diverse pharmacological profiles. These compounds primarily exert their effects by modulating the activity of monoamine transporters and dopamine receptors, which are central to the regulation of mood, cognition, and motor control. Understanding the nuances of how structural modifications impact potency and selectivity is paramount for the rational design of novel drug candidates with improved efficacy and reduced side effects.

Comparative Potency at Monoamine Transporters

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the synaptic concentration of monoamines, a mechanism exploited by many antidepressant and psychostimulant drugs.

Prolintane, a 1-phenyl-2-pyrrolidinylpentane analogue, and its derivatives provide a valuable case study for understanding the SAR of this class of compounds at MATs. The following table summarizes the inhibitory potencies (IC50 values) of prolintane and its analogues at human DAT, NET, and SERT.

Table 1: Inhibitory Potency (IC50, μM) of Prolintane Analogues at Human Monoamine Transporters

CompoundSubstitutionhDAT IC50 (μM)hNET IC50 (μM)hSERT IC50 (μM)
ProlintaneUnsubstituted0.0430.05928.613
2-Methylprolintane2-CH30.0350.0413.256
3-Methylprolintane3-CH30.0510.0682.891
4-Methylprolintane4-CH30.0480.0551.987
4-Fluoroprolintane4-F0.0620.07110.432

Analysis of Structure-Activity Relationships at Monoamine Transporters:

The data reveals that prolintane and its analogues are potent inhibitors of both DAT and NET, with significantly weaker activity at SERT. This profile is characteristic of many psychostimulant compounds.

  • Phenyl Ring Substitution: The introduction of a methyl group at the 2-, 3-, or 4-position of the phenyl ring generally maintains or slightly enhances potency at DAT and NET while notably increasing potency at SERT. This suggests that small, lipophilic substituents on the phenyl ring can be accommodated by the binding pockets of all three transporters, with a more pronounced favorable interaction at SERT. The increased SERT activity of the methyl-substituted analogues leads to a more balanced MAT inhibition profile.

  • Fluorine Substitution: The addition of a fluorine atom at the 4-position also increases SERT potency, though to a lesser extent than the methyl group. This highlights the sensitivity of the SERT binding pocket to the electronic and steric properties of the substituent.

Comparative Potency at D2-like Dopamine Receptors

The D2-like dopamine receptor family, comprising the D2, D3, and D4 subtypes, are G-protein coupled receptors that play a critical role in motor control, motivation, and cognition.[1] Dysregulation of D2-like receptor signaling is implicated in a range of disorders, including Parkinson's disease, schizophrenia, and addiction.[2]

Table 2: Binding Affinities (Ki, nM) of Fluorinated N-Phenylpiperazine Analogues at Human D2 and D3 Dopamine Receptors [3]

CompoundSubstitution on Phenyl RinghD2 Ki (nM)hD3 Ki (nM)D3/D2 Selectivity
Analogue 12-Fluoro349963.6
Analogue 23-Fluoro752214135.3
Analogue 34-Fluoro12591677.5

Analysis of Structure-Activity Relationships at D2/D3 Receptors:

The data for these N-phenylpiperazine analogues demonstrate that substitutions on the phenyl ring can significantly influence both affinity and selectivity for D2 and D3 receptors.

  • Positional Isomers of Fluorine: The position of the fluorine substituent on the phenyl ring has a profound impact on binding affinity. A 2-fluoro substitution results in the highest affinity for both D2 and D3 receptors among the tested analogues. Moving the fluorine to the 3- or 4-position dramatically reduces affinity, particularly at the D2 receptor.

  • D3 versus D2 Selectivity: While all three analogues show some preference for the D3 receptor, the selectivity is modest. The 4-fluoro analogue exhibits the highest D3/D2 selectivity in this series. This suggests that the binding pockets of the D2 and D3 receptors have distinct topographies that can be exploited to achieve selectivity.

Experimental Protocols

To ensure the reliability and reproducibility of the potency data presented, it is crucial to adhere to well-defined experimental protocols. Below are representative methodologies for assessing the potency of 1-Phenyl-2-pyrrolidinylethylamine analogues at monoamine transporters and dopamine receptors.

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the inhibitory potency (Ki) of test compounds at DAT, NET, and SERT.

Causality Behind Experimental Choices:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth characteristics and high transfection efficiency, allowing for stable expression of the target transporter.

  • Radioligands: Specific high-affinity radioligands, such as [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT, are chosen to ensure sensitive and specific detection of binding to the target transporter.

  • Non-specific Binding: A high concentration of a known inhibitor (e.g., cocaine for DAT) is used to define non-specific binding, which is subtracted from total binding to yield specific binding. This is essential for accurate quantification of the test compound's affinity.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human DAT, NET, or SERT are cultured to ~80-90% confluency.

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

    • Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add in the following order:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., ~1 nM [³H]WIN 35,428 for DAT).

      • Varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

      • Cell membrane preparation (typically 10-20 µg of protein per well).

    • For determination of non-specific binding, a separate set of wells includes a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) instead of the test compound.

    • The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for D2/D3 Dopamine Receptors

This protocol is adapted for determining the binding affinity of compounds at D2 and D3 dopamine receptors.

Causality Behind Experimental Choices:

  • Radioligand: [³H]Spiperone is a commonly used antagonist radioligand with high affinity for both D2 and D3 receptors.[4] Its use allows for competitive binding assays to determine the affinity of unlabeled test compounds.

  • Cell Lines: HEK293 cells stably expressing either the human D2 or D3 receptor are employed to ensure specific binding to the receptor subtype of interest.

  • Defining Non-specific Binding: A high concentration of a potent D2/D3 antagonist, such as haloperidol, is used to determine non-specific binding.

Step-by-Step Methodology:

  • Membrane Preparation: Similar to the monoamine transporter assay, membranes are prepared from HEK293 cells stably expressing either the hD2 or hD3 receptor.

  • Binding Assay:

    • The assay is conducted in a final volume of 250 µL in a 96-well plate.

    • Components are added in the following sequence:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4).

      • A fixed concentration of [³H]spiperone (e.g., 0.2-0.5 nM).

      • A range of concentrations of the test compound.

      • Cell membrane preparation (typically 5-15 µg of protein).

    • Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM haloperidol).

    • The plate is incubated, typically at 37°C for 60 minutes.

  • Filtration and Counting: The procedure is identical to that described for the monoamine transporter binding assay.

  • Data Analysis: The data analysis follows the same principles as the monoamine transporter assay to determine IC50 and Ki values.

Signaling Pathways

To fully appreciate the functional consequences of ligand binding, it is essential to understand the downstream signaling pathways modulated by these receptors and transporters.

Dopamine Transporter (DAT) Signaling

The primary function of DAT is the reuptake of dopamine from the synaptic cleft. However, DAT activity can be modulated by various intracellular signaling cascades.

DAT_Signaling cluster_membrane Presynaptic Terminal DAT Dopamine Transporter (DAT) Dopamine_int Intracellular Dopamine DAT->Dopamine_int PKC Protein Kinase C (PKC) PKC->DAT Phosphorylation (Reduces uptake) PP2A Protein Phosphatase 2A (PP2A) PP2A->DAT Dephosphorylation (Increases uptake) Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT Binding & Translocation

Caption: Dopamine Transporter (DAT) function and its regulation.

Activation of protein kinase C (PKC) can lead to the phosphorylation of DAT, which in turn reduces its dopamine uptake capacity. Conversely, dephosphorylation by protein phosphatase 2A (PP2A) can enhance DAT function.

D2-like Dopamine Receptor Signaling

D2-like receptors (D2, D3) are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (camp) levels.[1][5]

D2_Receptor_Signaling cluster_membrane Postsynaptic Neuron D2R D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D2R Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response

Caption: Canonical signaling pathway of D2-like dopamine receptors.

This inhibition of the cAMP/PKA pathway results in a variety of downstream cellular effects, including modulation of gene expression and ion channel activity, ultimately influencing neuronal excitability.

Conclusion

The 1-phenyl-2-pyrrolidinylethylamine scaffold represents a rich source for the development of potent and selective modulators of monoamine transporters and dopamine receptors. The comparative analysis presented in this guide highlights the critical role of substitutions on the phenyl ring in determining the potency and selectivity of these analogues. While potent DAT and NET inhibition is a common feature, strategic modifications can enhance affinity for SERT and fine-tune selectivity between D2 and D3 dopamine receptors. The provided experimental protocols and signaling pathway diagrams offer a framework for the continued investigation and rational design of novel analogues with tailored pharmacological profiles for the treatment of various CNS disorders.

References

  • Reith, M. E. A., Blough, B. E., & Baumann, M. H. (2021). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Journal of Neurochemistry, 159(5), 843-856.
  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptors and signal transduction, 24(3), 165-205.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217.
  • Stone, E. A., & Lin, Y. (2011). The role of the D2 dopamine receptor in the mechanism of action of antidepressant drugs. Journal of affective disorders, 129(1-3), 1-10.
  • Gurevich, E. V., & Gurevich, V. V. (2006). The molecular acrobatics of arrestin activation. Trends in pharmacological sciences, 27(3), 136-142.
  • Le, A. D., Rioux, A., & Newman, A. H. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3206.
  • Pinna, G. A., Curzu, M. M., Sechi, M., Chelucci, G., & Maciocco, E. (1999). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542-550.
  • Robinson, S. W., & Ciliax, B. J. (2001). Signaling mechanisms of the D3 dopamine receptor. Neurochemical research, 26(8-9), 923-928.
  • Lidow, M. S., & Goldman-Rakic, P. S. (1994). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Synapse, 17(4), 285-293.
  • Stark, H. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Journal of pharmaceutical and biomedical analysis, 44(3), 651-663.

Sources

A Researcher's Guide to the Structure-Activity Relationship of Substituted Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of substituted cathinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structure-activity relationships (SAR). We will delve into the nuanced effects of chemical modifications on the pharmacological profiles of these compounds, supported by experimental data and detailed protocols. Our focus is to equip you with the knowledge to predict the functional outcomes of structural changes, a critical aspect of both medicinal chemistry and the study of novel psychoactive substances.

The Cathinone Scaffold: A Privileged Structure for Modulating Monoamine Transporters

Substituted cathinones are β-keto analogues of amphetamine and represent a diverse class of psychoactive compounds.[1] Their central mechanism of action involves the modulation of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] By interacting with these transporters, substituted cathinones increase the extracellular concentrations of their respective neurotransmitters, leading to a range of psychostimulant effects.[1][3]

The pharmacological effects of these derivatives are not uniform and are intricately linked to their chemical structure. Minor alterations to the cathinone backbone can dramatically shift a compound's potency, its selectivity for one transporter over others, and even its fundamental mechanism of action, transforming it from a transporter inhibitor (a "blocker," akin to cocaine) to a substrate-type releaser (an "enhancer," similar to amphetamine).[1][3] Understanding these structure-activity relationships is paramount for predicting the pharmacological and toxicological profiles of new analogues.[2][3]

The core cathinone structure presents three primary sites for chemical modification, each offering a distinct handle to tune the molecule's pharmacological properties:

  • The Aromatic Ring: Substitutions on the phenyl ring.

  • The α-Carbon: Modifications to the carbon atom adjacent to the carbonyl group.

  • The Amino Group: Alterations to the nitrogen atom.

This guide will systematically explore the impact of substitutions at each of these positions, providing a comparative analysis of the resulting pharmacological profiles.

A Tale of Two Mechanisms: Transporter Blockers vs. Releasers

The interaction of substituted cathinones with monoamine transporters manifests in two primary ways, defining their pharmacological classification:

  • Transporter Inhibitors (Blockers): These compounds, exemplified by cocaine, bind to the transporter protein and physically obstruct the reuptake of neurotransmitters from the synaptic cleft. This leads to an accumulation of neurotransmitters in the synapse, thereby enhancing neurotransmission.

  • Transporter Substrates (Releasers): This class of compounds, with amphetamine as a classic example, not only binds to the transporter but is also transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of neurotransmitters and promote their reverse transport out of the neuron and into the synapse through the same transporter. This efflux results in a rapid and significant increase in synaptic neurotransmitter levels.[3]

The following diagram illustrates the dual mechanisms of action of substituted cathinones at the presynaptic terminal.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Vesicle cluster_2 Synaptic Cleft cluster_3 Postsynaptic Terminal VMAT VMAT2 NT_vesicle Neurotransmitters (DA, 5-HT, NE) VMAT->NT_vesicle Packaging TRANSPORTER Monoamine Transporter (DAT, SERT, NET) NT_cyto Cytoplasmic Neurotransmitters TRANSPORTER->NT_cyto Reuptake NT_synapse Extracellular Neurotransmitters TRANSPORTER->NT_synapse Efflux (Release) NT_cyto->VMAT NT_synapse->TRANSPORTER RECEPTOR Postsynaptic Receptors NT_synapse->RECEPTOR Binding & Signaling Blocker Transporter Blocker (e.g., Cocaine, MDPV) Blocker->TRANSPORTER Inhibits Reuptake Releaser Transporter Substrate/Releaser (e.g., Amphetamine, Mephedrone) Releaser->TRANSPORTER Enters Neuron & Reverses Transport

Caption: Mechanisms of monoamine transporter modulation.

Comparative Analysis of Structural Modifications

The following sections provide a detailed comparison of how substitutions at different positions on the cathinone scaffold influence activity at DAT, SERT, and NET. The data presented is a synthesis of findings from multiple in vitro studies.

Aromatic Ring Substitutions: Tuning Selectivity

Modifications to the phenyl ring have a profound impact on a compound's selectivity for the different monoamine transporters.

  • Para-Substitutions: The addition of substituents at the 4-position of the phenyl ring is a key determinant of DAT versus SERT selectivity. Increasing the steric bulk of the para-substituent generally shifts the selectivity towards SERT.[3] For instance, replacing the hydrogen in methcathinone with a larger bromine or trifluoromethyl group significantly enhances its potency at SERT.[1] This is attributed to a larger substrate-binding pocket in SERT compared to DAT, which can accommodate bulkier substituents.[1]

  • Methylenedioxy Ring Fusion: The addition of a 3,4-methylenedioxy group, as seen in methylone (bk-MDMA), tends to increase potency at SERT, mirroring the SAR of their amphetamine counterparts.[3]

Table 1: Influence of Para-Substitution on Methcathinone Activity at DAT and SERT

CompoundPara-SubstituentDAT Release EC50 (nM)SERT Release EC50 (nM)DAT/SERT Selectivity Ratio
Methcathinone-H12.53,860309
4-Fluoromethcathinone-F83.41,29015.4
4-Chloromethcathinone-Cl42.21443.40
Mephedrone (4-MMC)-CH349.11182.41
4-Bromomethcathinone-Br59.460.21.01
Methedrone-OCH35061200.24
4-Trifluoromethyl-MCAT-CF32,7001900.07

Data adapted from Bonano et al. (2015).[1] The DAT/SERT ratio is calculated as (DAT EC50)^-1 / (SERT EC50)^-1, with higher values indicating greater DAT selectivity.

α-Carbon Chain Elongation: Enhancing DAT Potency

The length of the alkyl chain at the α-carbon position significantly influences the potency of cathinone derivatives, particularly for those with a pyrrolidine ring.

  • Pyrrolidinophenones: In the α-pyrrolidinophenone series, increasing the length of the α-alkyl chain from methyl (α-PPP) to butyl (α-PHP) leads to a substantial increase in binding affinity and inhibitory potency at DAT and NET.[1][4] These compounds are generally potent DAT/NET inhibitors with very low affinity for SERT.[4]

Table 2: Effect of α-Alkyl Chain Length on the Potency of α-Pyrrolidinophenones at Monoamine Transporters

Compoundα-Alkyl ChainDAT Ki (µM)NET Ki (µM)SERT Ki (µM)
α-PPPMethyl1.290.445>10
α-PBPEthyl0.1450.091>10
α-PVPPropyl0.0220.014>10
α-PHPButyl0.0160.026>10

Data adapted from Eshleman et al. (2017) and Marusich et al. (2014).[1][4]

N-Alkylation and Pyrrolidine Ring Formation: Dictating Mechanism of Action

Modifications at the amino group are critical in determining whether a cathinone derivative acts as a transporter substrate or an inhibitor.

  • N-Alkylation: Simple N-alkylation, such as the N-methylation that converts cathinone to methcathinone, generally preserves the substrate-releaser mechanism.

  • Pyrrolidine Ring: The incorporation of the nitrogen atom into a pyrrolidine ring, as seen in α-PVP and MDPV, is a key structural feature that shifts the mechanism of action from a releaser to a potent reuptake inhibitor.[1] This structural constraint prevents the compound from being effectively transported into the neuron, thus it primarily acts as a blocker at the transporter.[1]

The following diagram illustrates the general SAR trends for substituted cathinones.

cluster_0 Structural Modification cluster_1 Pharmacological Effect A Aromatic Ring Substitution D Increased SERT Selectivity A->D e.g., bulky para-substituents B α-Carbon Chain Elongation E Increased DAT/NET Potency B->E e.g., in pyrrolidinophenones C N-Alkylation/Pyrrolidine Ring F Shift from Releaser to Blocker C->F e.g., pyrrolidine ring formation

Caption: Key SAR trends for substituted cathinones.

Experimental Protocols for In Vitro Characterization

To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. The following are standardized methods for assessing the interaction of substituted cathinones with monoamine transporters.

Neurotransmitter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the IC50 value of a test compound at DAT, SERT, or NET.

Materials:

  • HEK-293 cells stably expressing human DAT, SERT, or NET.

  • Krebs-HEPES buffer.

  • [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Test compounds dissolved in a suitable solvent.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture and harvest HEK cells expressing the transporter of interest. Resuspend the cells in Krebs-HEPES buffer to a final concentration of 1-2 x 10^5 cells/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of Krebs-HEPES buffer, the test compound at various concentrations, or a known inhibitor for defining non-specific uptake.

  • Pre-incubation: Add 50 µL of the cell suspension to each well and pre-incubate for 10 minutes at 25°C.[4]

  • Initiation of Uptake: Add 20 nM (final concentration) of the respective [³H]neurotransmitter to each well to initiate uptake.[4]

  • Incubation: Incubate for a defined period (e.g., 10-15 minutes) at the appropriate temperature (e.g., 30°C for DAT and NET, 25°C for SERT).[4]

  • Termination of Uptake: Rapidly terminate the uptake by vacuum filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Neurotransmitter Release Assay

This assay determines the ability of a compound to induce the release of a pre-loaded radiolabeled substrate from cells, distinguishing transporter substrates from blockers.

Objective: To determine the EC50 value and maximal efficacy (Emax) of a test compound to induce neurotransmitter release.

Materials:

  • HEK-293 cells stably expressing human DAT, SERT, or NET.

  • Krebs-HEPES buffer.

  • [³H]dopamine, [³H]serotonin, or [³H]norepinephrine for pre-loading.

  • Test compounds.

  • Superfusion apparatus.

  • Scintillation counter.

Procedure:

  • Cell Pre-loading: Incubate the cells with a high concentration of the respective [³H]neurotransmitter (e.g., 120 nM) for 15-30 minutes at 25-30°C to load the cells with radioactivity.[4]

  • Washing: Centrifuge the cells and resuspend them in fresh Krebs-HEPES buffer to remove excess extracellular radioligand.[4]

  • Superfusion Setup: Add the pre-loaded cell suspension to the superfusion chambers.[4]

  • Basal Release: Perfuse the cells with buffer for a set period (e.g., 12-15 minutes) and collect fractions to establish a stable baseline of radioactivity efflux.[4]

  • Drug Application: Switch the perfusion buffer to one containing the test compound at various concentrations and continue collecting fractions for an extended period (e.g., 22 minutes).[4]

  • Maximal Release: At the end of the experiment, perfuse with a high concentration of a known releaser or a cell-lysing agent (e.g., 1% SDS) to determine the total amount of radioactivity in the cells.[4]

  • Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Calculate the amount of release as a percentage of the total cellular radioactivity and determine the EC50 and Emax values.

The following diagram outlines the workflow for the in vitro characterization of substituted cathinones.

A Start: Test Compound B Neurotransmitter Uptake Inhibition Assay A->B C Neurotransmitter Release Assay A->C D Determine IC50 Value B->D E Determine EC50 & Emax Values C->E F Compound is a Transporter Inhibitor (Blocker) D->F H High Potency Release? E->H G Compound is a Transporter Substrate (Releaser) H->F No H->G Yes

Caption: Experimental workflow for in vitro characterization.

Conclusion

The structure-activity relationship of substituted cathinones is a complex but systematic field of study. By understanding the influence of chemical modifications on the aromatic ring, the α-carbon, and the amino group, researchers can make informed predictions about the pharmacological profiles of novel derivatives. The interplay between these structural features dictates a compound's potency, its selectivity for DAT, SERT, or NET, and its fundamental mechanism of action as either a transporter inhibitor or a substrate-type releaser. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of these compounds, ensuring the generation of reliable and reproducible data. As new generations of synthetic cathinones continue to emerge, a thorough understanding of their SAR will remain an indispensable tool for the scientific and regulatory communities.

References

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience.
  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Swanson, T., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 361(3), 422-432.
  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 99–123.
  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience.

Sources

A Comparative Guide to the Antidepressant-Like Effects of Novel Piperazine Derivatives Versus Fluoxetine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Antidepressants

Major depressive disorder (MDD) remains a leading cause of disability worldwide, creating a significant social and economic burden.[1] While selective serotonin reuptake inhibitors (SSRIs) like fluoxetine have been a cornerstone of treatment for decades, a substantial portion of patients exhibit inadequate response or experience limiting side effects. This has fueled the search for novel antidepressants with improved efficacy, faster onset of action, and better tolerability. The piperazine scaffold has emerged as a privileged structure in the development of new central nervous system (CNS) agents, largely due to its favorable pharmacokinetic properties and its role in the specific binding of compounds to their targets.[2] This guide provides an in-depth, objective comparison of the preclinical antidepressant-like effects of novel piperazine derivatives against the benchmark SSRI, fluoxetine, supported by experimental data.

Mechanistic Divergence: Beyond Simple Serotonin Reuptake Inhibition

Fluoxetine primarily exerts its therapeutic effects by selectively inhibiting the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[3] While effective, this single-target approach may not address the complex and multifaceted pathophysiology of depression. Novel piperazine derivatives often exhibit a more complex, multi-target pharmacological profile, which may contribute to their potentially enhanced antidepressant-like effects.

A promising strategy in the development of new antidepressants is the combination of SERT inhibition with activity at various serotonin receptors, particularly the 5-HT1A receptor.[4] Several novel piperazine derivatives have been designed to act as both potent SERT inhibitors and 5-HT1A receptor agonists or partial agonists.[5] This dual mechanism is hypothesized to not only enhance antidepressant efficacy but also potentially accelerate the onset of action and reduce certain side effects associated with SSRIs.

One such promising novel aryl piperazine derivative, compound 27 , has demonstrated high affinity for both the 5-HT1A and sigma-1 receptors.[6] Another notable example is compound 21n , an aralkyl piperazine derivative, which exhibits high affinity for 5-HT1A and 5-HT7 receptors alongside potent serotonin reuptake inhibition.[5]

The activation of 5-HT1A receptors is thought to contribute to antidepressant and anxiolytic effects through various downstream signaling cascades. One of the key pathways implicated is the brain-derived neurotrophic factor (BDNF) signaling cascade. Activation of 5-HT1A receptors can lead to the upregulation of BDNF, which in turn promotes neurogenesis, synaptic plasticity, and neuronal survival – processes that are often impaired in depression. This signaling cascade often involves the phosphorylation and activation of key downstream proteins such as cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK).[7] Preclinical studies suggest that the antidepressant-like effects of some novel piperazine derivatives are mediated, at least in part, by modulating the BDNF-CREB-ERK signaling pathway.[7]

G cluster_fluoxetine Fluoxetine cluster_piperazine Novel Piperazine Derivatives fluoxetine Fluoxetine sert SERT fluoxetine->sert Inhibits serotonin_increase Increased Synaptic Serotonin sert->serotonin_increase Leads to piperazine Novel Piperazine Derivatives sert_piperazine SERT piperazine->sert_piperazine Inhibit ht1a 5-HT1A Receptor piperazine->ht1a Activate other_receptors Other Receptors (e.g., 5-HT7, Sigma-1) piperazine->other_receptors Modulate serotonin_increase_piperazine Increased Synaptic Serotonin sert_piperazine->serotonin_increase_piperazine downstream_signaling Downstream Signaling (BDNF, pCREB, pERK) ht1a->downstream_signaling

Figure 1: Comparative Mechanisms of Action.

Preclinical Efficacy: Head-to-Head Behavioral Studies

The antidepressant-like effects of novel compounds are commonly evaluated in preclinical rodent models of depression, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that antidepressant treatment reduces the immobility time of animals when placed in an inescapable, stressful situation.

Direct comparative studies have demonstrated the superior efficacy of certain novel piperazine derivatives over fluoxetine in these behavioral paradigms. For instance, in a study evaluating a series of novel aryl piperazine derivatives, compound 27 exhibited a more potent antidepressant-like effect in both the FST and TST in mice compared to fluoxetine.[6] Similarly, the aralkyl piperazine derivative 21n also showed a marked antidepressant-like effect in these models.[5]

Table 1: Comparative Efficacy in the Forced Swim Test (FST) in Mice

CompoundDose (mg/kg)Immobility Time Reduction (%) vs. VehicleReference
Fluoxetine 20~40-50%[6]
Compound 27 10~60-70% [6]
Compound 21n 10Significant reduction [5]

Note: The percentage reduction is an approximation derived from graphical data in the cited literature and is intended for comparative purposes.

These findings suggest that the multi-target engagement of these novel piperazine derivatives may translate to a more robust antidepressant-like response in preclinical models.

Neurochemical Profile: Impact on Monoamine Levels

The antidepressant effects of both fluoxetine and novel piperazine derivatives are ultimately mediated by their ability to modulate neurotransmitter systems in the brain. In vivo microdialysis is a powerful technique used to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Acute administration of fluoxetine is known to increase extracellular serotonin levels in various brain regions, including the frontal cortex, hippocampus, and raphe nuclei.[8][9] Some piperazine compounds, such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP), have also been shown to increase extracellular serotonin levels when administered peripherally.[10]

Crucially, some novel piperazine derivatives with a multi-target profile may offer advantages over simple SSRIs. For example, R-fluoxetine, in addition to inhibiting serotonin reuptake, also acts as an antagonist at 5-HT2A and 5-HT2C receptors, leading to a greater increase in extracellular dopamine and norepinephrine levels in the prefrontal cortex compared to S-fluoxetine.[9] This highlights the potential of multi-target compounds to have a broader impact on monoaminergic neurotransmission. While direct comparative microdialysis studies between the newest generation of piperazine derivatives and fluoxetine are still emerging, the existing data suggests that their complex pharmacology could lead to a more nuanced and potentially more effective modulation of neurochemical balance.

Pharmacokinetic and Safety Profile: A Critical Comparison

A favorable pharmacokinetic and safety profile is paramount for the successful development of any new therapeutic agent. While comprehensive comparative data for many novel piperazine derivatives are still in the early stages of investigation, some preliminary findings are encouraging.

The piperazine moiety is generally associated with good CNS penetration and oral bioavailability.[2] For example, a study on novel aryl piperazine derivatives reported that compound 27 possessed good metabolic stability in both rat and human liver microsomes, along with good pharmacokinetic characteristics and low toxicity in preclinical models.[6] Similarly, the aralkyl piperazine derivative 21n was found to have good oral pharmacokinetic properties and an acceptable profile against the hERG channel, which is a key indicator for cardiac safety.[5]

In contrast, fluoxetine is extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[11] This can lead to significant drug-drug interactions, as fluoxetine and its active metabolite, norfluoxetine, are also inhibitors of CYP2D6.[12] The development of novel piperazine derivatives with a cleaner CYP450 inhibition profile would represent a significant advantage, potentially reducing the risk of adverse drug interactions in patients on multiple medications.

Some studies on piperazine derivatives like LQFM212 have shown no significant alterations in body weight or markers of liver and kidney function after repeated administration, suggesting a favorable preliminary safety profile.[13] However, it is important to note that piperine, a different piperazine-containing natural product, has shown acute toxicity at high doses in animal studies.[14] Therefore, thorough toxicological evaluation of each novel piperazine derivative is essential.

Table 2: Comparative Receptor Binding Profiles (Ki in nM)

TargetFluoxetineCompound 21nVortioxetine
SERT ~1-1025 (IC50)5.4 (IC50)
5-HT1A >100028120-450
5-HT7 >10003.3120-450
5-HT2A ~100-200--
5-HT2C ~100-200--
NET >1000--
DAT >1000--

Data compiled from multiple sources.[3][5][15][16][17] Vortioxetine, a marketed antidepressant with a piperazine moiety, is included for comparison of a multi-modal agent.[15]

Experimental Protocols

Forced Swim Test (FST)

This protocol is a standard method for assessing antidepressant-like activity in rodents.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • On the first day (pre-test session), mice are individually placed in the cylinder for 15 minutes.

    • 24 hours later (test session), the animals are again placed in the cylinder for a 6-minute session.

    • The duration of immobility (the time the mouse spends floating passively, making only small movements to keep its head above water) during the last 4 minutes of the 6-minute test session is recorded.

  • Drug Administration: Test compounds (e.g., novel piperazine derivative, fluoxetine) or vehicle are typically administered intraperitoneally (i.p.) at specific time points before the test session (e.g., 60, 30, and 15 minutes).

  • Rationale: Antidepressant compounds are expected to decrease the duration of immobility compared to the vehicle-treated group.

G start Start pre_test Day 1: Pre-test (15 min swim) start->pre_test rest 24-hour Rest Period pre_test->rest drug_admin Day 2: Drug/Vehicle Administration rest->drug_admin test_session Day 2: Test Session (6 min swim) drug_admin->test_session record_immobility Record Immobility (last 4 min) test_session->record_immobility end End record_immobility->end

Figure 2: Forced Swim Test Workflow.

Measurement of Brain Monoamine Levels by HPLC-ECD

This protocol outlines a common method for quantifying serotonin, dopamine, and norepinephrine in brain tissue.

  • Sample Preparation:

    • Rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex) on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-ECD Analysis:

    • Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase consisting of a buffer (e.g., sodium phosphate), an ion-pairing agent (e.g., octane sulfonic acid), and an organic modifier (e.g., methanol).

    • Detect the monoamines using an electrochemical detector set at an appropriate oxidation potential.

  • Quantification:

    • Generate a standard curve using known concentrations of serotonin, dopamine, and norepinephrine.

    • Quantify the monoamine levels in the brain samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

The preclinical evidence strongly suggests that novel piperazine derivatives represent a promising class of compounds for the development of next-generation antidepressants. Their multi-target engagement, particularly the combination of SERT inhibition and 5-HT1A receptor agonism, appears to confer superior efficacy in behavioral models of depression compared to the single-mechanism action of fluoxetine. Furthermore, the potential for improved pharmacokinetic and safety profiles, including reduced CYP450-mediated drug interactions, makes them attractive candidates for further development.

Future research should focus on comprehensive head-to-head comparisons of the most promising piperazine derivatives with fluoxetine and other standard-of-care antidepressants. These studies should include not only efficacy in a wider range of behavioral models but also detailed pharmacokinetic, metabolic, and toxicological profiling. In vivo microdialysis studies directly comparing the effects of these novel compounds and fluoxetine on extracellular levels of multiple neurotransmitters in key brain regions will be crucial for elucidating their precise neurochemical mechanisms of action. Ultimately, the translation of these promising preclinical findings into successful clinical outcomes will depend on a thorough understanding of the complex pharmacology of these novel piperazine derivatives.

References

  • Abreu, A. R., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural Brain Research, 404, 113066. [Link]

  • Kumar, R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie, 354(8), e2100071. [Link]

  • Wikipedia contributors. (2024). Vortioxetine. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, L., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ACS Chemical Neuroscience, 12(15), 2859–2872. [Link]

  • World Health Organization. (2023). Depressive disorder (depression). [Link]

  • Wesołowska, A., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 551–562. [Link]

  • Piyachaturawat, P., et al. (1983). Acute and subacute toxicity of piperine in mice, rats and hamsters. Toxicology Letters, 16(3-4), 351–359. [Link]

  • Gerhard, D. M., et al. (2016). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Neuropsychopharmacology, 41(8), 2137–2145. [Link]

  • Ye, J., et al. (2020). Piper Sarmentosum Roxb. Produces Antidepressant-Like Effects in Rodents, Associated With Activation of the CREB-BDNF-ERK Signaling Pathway and Reversal of HPA Axis Hyperactivity. Frontiers in Pharmacology, 11, 575. [Link]

  • Li, J., et al. (2018). Synthesis and Antidepressant-Like Activity of Novel Aralkyl Piperazine Derivatives Targeting SSRI/5-HT1A/5-HT7. European Journal of Medicinal Chemistry, 145, 453–463. [Link]

  • Andersen, J., et al. (2019). Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT) to Allosteric and Central Binding Sites. NSUWorks. [Link]

  • Chen, G., et al. (2001). Expression of the cAMP response element binding protein (CREB) in hippocampus produces an antidepressant effect. Biological Psychiatry, 49(9), 753–762. [Link]

  • Carboni, E., & Di Chiara, G. (1989). Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis. Journal of Neurochemistry, 53(2), 640–642. [Link]

  • Fava, M., & Rosenbaum, J. F. (2000). Metabolism of the newest antidepressants: Comparisons with related predecessors.
  • Koch, S., et al. (2002). R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study. Neuropsychopharmacology, 27(6), 949–959. [Link]

  • Spina, E., & de Leon, J. (2015). The role of cytochromes P450 in antidepressant metabolism. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 507–523.
  • Hisaoka, K., et al. (2008). Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production. Brain Research, 1196, 53–58. [Link]

  • Sharma, P., et al. (2022). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR, 9(6). [Link]

  • Malagie, I., et al. (1995). Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study. European Journal of Pharmacology, 286(2), 135–141. [Link]

  • Coleman, J. A., et al. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 23(3), 198–205. [Link]

  • Miller, O. H., et al. (2014). Sustained effects of rapidly acting antidepressants require BDNF-dependent MeCP2 phosphorylation.
  • Le, T. H. T., et al. (2022). Acute and Sub-chronic Oral Toxicity Studies of “Tri 02” Powder in Experimental Animals. Tạp chí Y Dược học, 2(4). [Link]

  • Bymaster, F. P., et al. (2002). R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study. Neuropsychopharmacology, 27(6), 949–959. [Link]

  • Huddart, R., et al. (2022). The role of cytochromes P450 in the metabolism of selected antidepressants and anxiolytics under psychological stress. Pharmacological Research, 179, 106206. [Link]

  • Sinning, S., et al. (2010). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. Journal of Biological Chemistry, 285(18), 13685–13694. [Link]

  • Spina, E., & de Leon, J. (2015). The role of cytochromes P450 in metabolism of selected antidepressants. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 507–523.
  • Cipriani, A., et al. (2005). Fluoxetine versus other types of pharmacotherapy for depression. Cochrane Database of Systematic Reviews, (4), CD004185. [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 1-Phenyl-2-pyrrolidinylethylamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I recognize that meticulous management of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. The integrity of our research and the safety of our laboratories and environment hinge on the responsible handling of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Phenyl-2-pyrrolidinylethylamine, a compound utilized in pharmaceutical development and neuroscience research.[1][2] The procedures outlined here are grounded in established safety protocols and regulatory requirements to ensure you remain compliant and maintain the highest safety standards.

Understanding the Compound and Its Inherent Hazards

1-Phenyl-2-pyrrolidinylethylamine and its analogues are typically research chemicals.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its chemical structure—featuring a phenyl group, a pyrrolidine ring, and an ethylamine backbone—allows us to infer its likely hazard profile based on structurally similar compounds.

Chemicals with these functional groups are often classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[3][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][5][6]

Therefore, 1-Phenyl-2-pyrrolidinylethylamine must be treated as hazardous waste . Its disposal is strictly regulated by governmental bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Hazard Classification (Inferred)GHS CategoryPersonal Protective Equipment (PPE) Requirement
Acute Toxicity (Oral, Dermal)Category 4Chemical-resistant gloves (e.g., nitrile), Lab Coat
Skin Corrosion/IrritationCategory 1B/2Chemical-resistant gloves, Lab Coat
Serious Eye Damage/IrritationCategory 1/2Safety glasses with side shields or chemical safety goggles
Respiratory IrritationCategory 3Use in a well-ventilated area or chemical fume hood
The Core Principle of Disposal: Segregation and Professional Management

The foundational rule for disposing of 1-Phenyl-2-pyrrolidinylethylamine is that it must never be discarded via conventional waste streams.

  • Do NOT Pour Down the Drain: Sewer disposal is strictly prohibited.[8][9][10][11] Amines and other organic compounds can be toxic to aquatic life and may interfere with wastewater treatment processes.[12][13]

  • Do NOT Dispose of in Regular Trash: This chemical and its empty containers are considered hazardous and cannot be placed in municipal solid waste.[10]

  • Do NOT Allow to Evaporate: Intentionally evaporating chemical waste in a fume hood is not an acceptable or compliant disposal method.[10][11][14]

All waste containing this chemical must be collected, properly labeled, and transferred to a licensed hazardous waste management service, typically coordinated through your institution's Environmental Health and Safety (EHS) department.[9][11]

Step-by-Step Disposal Protocol

This protocol ensures a safe, compliant, and self-validating system for waste management from the point of generation to final pickup.

The moment you generate waste containing 1-Phenyl-2-pyrrolidinylethylamine—whether it's residual amounts, contaminated labware, or spill cleanup materials—it must be treated as hazardous.

  • Causality: Segregating at the source prevents unintentional mixing with incompatible chemicals, which could lead to dangerous reactions. Amines are generally incompatible with strong oxidizing agents and acids.[15][16][17]

  • Action: Collect the waste in a designated container separate from other waste streams.

The integrity of the waste containment is critical to prevent leaks and exposures.

  • Causality: Using a chemically resistant and sealable container prevents degradation of the container and the release of vapors.

  • Action:

    • Select a sturdy, leak-proof container made of a compatible material (e.g., the original product bottle, or a designated polyethylene or glass waste bottle).[11][14]

    • Ensure the container has a tight-fitting screw cap. Containers must remain closed except when you are actively adding waste.[11][14] Funnels should be removed after use.

Proper labeling is a cornerstone of hazardous waste compliance and safety.

  • Causality: A clear label informs everyone of the container's contents and associated hazards, preventing accidental misuse or improper handling during storage and transport.

  • Action:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's EHS department.[18]

    • Write the full chemical name: "1-Phenyl-2-pyrrolidinylethylamine". Do not use abbreviations or chemical formulas.[18]

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Clearly mark the relevant hazard characteristics (e.g., Toxic, Corrosive).

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Causality: Proper storage minimizes the risk of spills, exposures, and fires.

  • Action:

    • Store the sealed and labeled waste container in a designated area, away from general work areas.

    • Place the container within a secondary containment bin or tray to contain any potential leaks.[14][18]

    • Segregate the amine waste from incompatible materials like acids and oxidizers within secondary containment.[14][18]

    • Keep away from heat, sparks, or open flames.[16][19]

The final step is to coordinate with your EHS office for professional disposal.

  • Causality: Only certified hazardous waste vendors have the permits and facilities to transport, treat, and dispose of chemical waste in a legally compliant and environmentally sound manner, typically through high-temperature incineration.[20]

  • Action:

    • Once the waste container is full or you no longer need it, contact your EHS department to schedule a waste pickup.[9][14]

    • Follow your institution's specific procedures for requesting a pickup. Do not transport the waste yourself.[11]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: Wear your lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For small spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[15]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[19]

  • Clean the Area: Wipe the spill area with soap and water.

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Report: Report the spill to your supervisor and EHS department as per your institutional policy.

// Edges A -> B [label="Immediate Action"]; B -> C; C -> D [label="As first drop is added"]; D -> E [label="Store securely"]; E -> F [style=dashed]; E -> G [label="When container is full"]; G -> H [label="Scheduled Pickup"]; H -> I [label="Compliant Transport"]; } caption [label="Disposal Workflow Diagram", shape=plaintext, fontname="Arial", fontsize=10]; }

References

  • 1-Phenylethylamine - SAFETY DATA SHEET . Acros Organics. Available at: [Link]

  • N-Phenyl-1-naphthylamine Safety Data Sheet . Alfa Aesar. Available at: [Link]

  • Chemical and Hazardous Waste . Harvard Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste and Disposal . American Chemical Society. Available at: [Link]

  • Safety Data Sheet: 1-Phenyl-2-pyrrolidinone . Chemos GmbH & Co. KG. Available at: [Link]

  • Safety Data Sheet: N-Phenyl-1-naphthylamine . ChemScience. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Available at: [Link]

  • 1-Phenylpyrrolidine . PubChem, National Institutes of Health. Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal. Available at: [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. Available at: [Link]

  • 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- . PubChem, National Institutes of Health. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES (Alabama) . Alabama Department of Environmental Management. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Regulatory and Guidance Information by Topic: Waste . U.S. Environmental Protection Agency. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-pyrrolidinylethylamine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2-pyrrolidinylethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.